Product packaging for Atazanavir Sulfate(Cat. No.:CAS No. 229975-97-7)

Atazanavir Sulfate

Numéro de catalogue: B000745
Numéro CAS: 229975-97-7
Poids moléculaire: 802.9 g/mol
Clé InChI: DQSGVVGOPRWTKI-QVFAWCHISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Atazanavir (brand name: Reyataz) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV in adults and children. Atazanavir comes in two different dosage forms: capsules and oral powder.
Atazanavir capsules are approved for use in adults and children 6 years of age and older who weigh at least 33 lb (15 kg). Atazanavir capsules may be used with a pharmacokinetic enhancer (boosting agent) – either ritonavir (brand name: Norvir) or cobicistat (brand name: Tybost). (A fixed-dose combination tablet containing atazanavir and cobicistat [brand name: Evotaz] is also available.)
Atazanavir oral powder is approved for use in children 3 months of age and older who weigh at least 11 lb (5 kg) and must be used with the boosting agent ritonavir.
Atazanavir is always used in combination with other HIV medicines.
Atazanavir Sulfate is a sulfate salt form of atazanavir, an aza-dipeptide analogue with a bis-aryl substituent on the (hydroxethyl)hydrazine moiety with activity against both wild type and mutant forms of HIV protease. Atazanavir does not elevate serum lipids, a common problem with other protease inhibitors.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and has 3 approved indications.
An azapeptide and HIV-PROTEASE INHIBITOR that is used in the treatment of HIV INFECTIONS and AIDS in combination with other ANTI-HIV AGENTS.
See also: Atazanavir (has active moiety);  Indinavir (related);  this compound;  cobicistat (component of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H54N6O11S B000745 Atazanavir Sulfate CAS No. 229975-97-7

Propriétés

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7.H2O4S/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28;1-5(2,3)4/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47);(H2,1,2,3,4)/t29-,30-,31+,32+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSGVVGOPRWTKI-QVFAWCHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54N6O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017206
Record name Atazanavir sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

802.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229975-97-7
Record name Atazanavir sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229975-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atazanavir sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229975977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atazanavir sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,8S,9S,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester, sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATAZANAVIR SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MT4VIE29P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Atazanavir Sulfate: A Deep Dive into the Inhibition of HIV-1 Protease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of atazanavir sulfate, a potent azapeptide inhibitor of HIV-1 protease. The document details the molecular interactions, quantitative inhibitory data, and the experimental methodologies used to elucidate its function, offering valuable insights for researchers, scientists, and professionals involved in the development of antiretroviral therapies.

Core Mechanism of Action: Competitive Inhibition of HIV-1 Protease

This compound functions as a highly specific and potent competitive inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle.[1][2][3] The HIV-1 protease is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This cleavage is a critical step in the maturation of newly formed virions, rendering them infectious.

Atazanavir, as a peptidomimetic azapeptide, is designed to mimic the transition state of the natural substrate of the HIV-1 protease.[4] It binds with high affinity to the active site of the enzyme, a C2-symmetric pocket formed by the homodimeric structure of the protease.[2][5] This binding is characterized by a network of hydrogen bonds and van der Waals interactions with key amino acid residues within the active site, including the catalytic triad (Asp25, Thr26, and Gly27) and the flap regions (residues 43-58) of both monomers. The binding of atazanavir to the active site physically obstructs the entry of the viral polyprotein substrates, thereby preventing their cleavage.[2] This inhibition of proteolytic activity results in the production of immature, non-infectious viral particles, effectively halting the replication cycle of HIV-1.[1][2]

The following diagram illustrates the pivotal role of HIV-1 protease in the viral life cycle and the inhibitory action of Atazanavir.

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_protease_action HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integrated_DNA Integrated Viral DNA Viral_DNA->Integrated_DNA Integration Viral_mRNA Viral mRNA Integrated_DNA->Viral_mRNA Transcription Polyproteins Gag-Pol Polyproteins Viral_mRNA->Polyproteins Translation Immature_Virion Immature Virion Polyproteins->Immature_Virion Assembly Protease HIV-1 Protease Immature_Virion->Protease activates Mature_Virion Mature Infectious Virion Outside Extracellular Space Mature_Virion->Outside Budding & Release Protease->Mature_Virion cleaves polyproteins to form Atazanavir Atazanavir Atazanavir->Protease Inhibits

Caption: HIV-1 Lifecycle and Atazanavir's Point of Intervention.

Quantitative Analysis of Atazanavir's Inhibitory Activity

The potency of atazanavir has been quantified through various in vitro assays, measuring its binding affinity and inhibitory concentration against both wild-type and drug-resistant strains of HIV-1.

ParameterValueVirus/Enzyme TypeExperimental ConditionReference
EC50 2-5 nMWild-type HIV-1 isolatesIn the absence of human serum[1]
EC50 1.9-32 nMHIV-2 isolatesCell culture[1]
IC50 VariesWild-type and mutant proteasesCell-based protease inhibition assay[6]
Kd < 0.15 nMWild-type HIV-1 ProteaseIsothermal Titration Calorimetry (Competition)[7]
Kd 0.40 ± 0.08 nMI50L/A71V mutant HIV-1 ProteaseIsothermal Titration Calorimetry (Competition)[7]

Atazanavir's Unique Resistance Profile

A distinguishing feature of atazanavir is its distinct resistance profile compared to other protease inhibitors. The primary mutation associated with atazanavir resistance is the I50L substitution in the protease enzyme.[6][8] Interestingly, the I50L mutation, while conferring resistance to atazanavir, can increase the susceptibility of the virus to other protease inhibitors.[8] This unique characteristic can be a crucial consideration in salvage therapy regimens for patients who have developed resistance to other PIs. High-level resistance to atazanavir typically requires the accumulation of multiple mutations, including M46I, I84V, N88S, and L90M.[2]

The following diagram illustrates the logical relationship between atazanavir treatment, the emergence of the I50L mutation, and the subsequent altered susceptibility to other protease inhibitors.

Resistance_Profile Atazanavir Atazanavir Treatment I50L I50L Mutation Emergence Atazanavir->I50L can lead to ATV_Resistance Resistance to Atazanavir I50L->ATV_Resistance results in Other_PI_Susceptibility Increased Susceptibility to Other Protease Inhibitors I50L->Other_PI_Susceptibility can result in

Caption: Atazanavir's Unique I50L Resistance Profile.

Experimental Protocols

The characterization of atazanavir's mechanism of action has been enabled by a suite of sophisticated experimental techniques.

HIV-1 Protease Enzyme Kinetic Assay

This assay is fundamental to determining the inhibitory potency (IC50) of atazanavir.

Methodology:

  • Reagents and Buffers:

    • Recombinant HIV-1 protease (wild-type or mutant).

    • A specific fluorogenic peptide substrate that mimics a natural cleavage site of the protease.

    • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol).

    • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • A series of dilutions of atazanavir are prepared.

    • The recombinant HIV-1 protease is pre-incubated with each dilution of atazanavir for a specified time at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

  • Data Analysis:

    • The reaction rates are plotted against the corresponding concentrations of atazanavir.

    • The IC50 value, the concentration of atazanavir that inhibits 50% of the enzyme's activity, is determined by fitting the data to a dose-response curve.

The workflow for a typical enzyme kinetic assay is depicted below.

Enzyme_Kinetic_Assay_Workflow start Start reagent_prep Prepare Atazanavir Dilutions and Enzyme/Substrate Solutions start->reagent_prep incubation Pre-incubate HIV-1 Protease with Atazanavir Dilutions reagent_prep->incubation reaction Initiate Reaction with Fluorogenic Substrate incubation->reaction measurement Monitor Fluorescence Increase over Time reaction->measurement data_analysis Calculate Reaction Rates and Plot against Atazanavir Concentration measurement->data_analysis ic50 Determine IC50 from Dose-Response Curve data_analysis->ic50 end End ic50->end

Caption: Workflow for an HIV-1 Protease Enzyme Kinetic Assay.

X-Ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information about the atazanavir-HIV-1 protease complex, revealing the precise molecular interactions.[2][3]

Methodology:

  • Protein Expression and Purification: Recombinant HIV-1 protease (wild-type or mutant) is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

  • Complex Formation: The purified protease is incubated with an excess of this compound to ensure complete binding.

  • Crystallization: The protease-atazanavir complex is crystallized using techniques such as vapor diffusion. This involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find optimal conditions for crystal growth.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the complex. A molecular model is built into the electron density and refined to yield the final, high-resolution structure.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the thermodynamic parameters of the binding interaction between atazanavir and HIV-1 protease, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[7]

Methodology:

  • Sample Preparation: Purified HIV-1 protease is placed in the sample cell of the calorimeter, and a solution of atazanavir is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

  • Titration: Small aliquots of the atazanavir solution are injected into the protease solution.

  • Heat Measurement: The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The heat changes are plotted against the molar ratio of atazanavir to protease. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, ΔH, and stoichiometry of the interaction. For very tight binders like atazanavir, a competition ITC experiment may be employed where a weaker-binding ligand is displaced by atazanavir.[7]

In Vitro Selection of Resistant Viruses

This method is used to identify the mutations that confer resistance to atazanavir.

Methodology:

  • Cell Culture: HIV-1 is cultured in a suitable cell line (e.g., MT-2 cells or peripheral blood mononuclear cells).

  • Drug Pressure: The virus is passaged in the presence of gradually increasing concentrations of atazanavir.

  • Virus Isolation: Viruses that are able to replicate at higher concentrations of the drug are isolated.

  • Genotypic Analysis: The protease gene of the resistant viruses is sequenced to identify the mutations that have arisen.

  • Phenotypic Analysis: The drug susceptibility of the mutant viruses is determined using cell-based assays to confirm the resistance phenotype.

Conclusion

This compound remains a critical component of antiretroviral therapy due to its potent and specific inhibition of HIV-1 protease. Its unique mechanism of action, favorable resistance profile, and well-characterized molecular interactions provide a solid foundation for its clinical use and for the development of next-generation protease inhibitors. The experimental protocols detailed in this guide are instrumental in the continued investigation of HIV-1 protease inhibitors and the broader fight against HIV/AIDS.

References

Discovery and synthesis pathways of Atazanavir Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis Pathways of Atazanavir Sulfate

Executive Summary

Atazanavir, marketed as the sulfate salt under the brand name Reyataz®, is a pivotal antiretroviral agent in the management of HIV-1 infection.[1] As an azapeptide protease inhibitor, its mechanism involves the targeted inhibition of the viral protease enzyme, a critical component in the HIV life cycle.[2][3] This technical guide provides a comprehensive overview of the discovery, development, and synthetic pathways of this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key processes to facilitate a deeper understanding of this essential medicine.

Discovery and Development

The journey of Atazanavir began in the mid-1990s amidst the urgent need for more effective and tolerable HIV treatments. The initial discovery was made by chemists at Ciba-Geigy (which later became Novartis) in 1996.[4][5] The primary goal was to develop a protease inhibitor with an improved resistance profile and a more convenient dosing schedule compared to existing therapies.[5]

The development program established a "Target Product Profile-Driven" approach to identify compounds with superior antiviral activity, efficacy against resistant HIV strains, and a reduced pill burden.[5] The compound, initially designated BMS-232632 (and also known as CGP-73547), was designed as a structural analog of the peptide substrate transition state that HIV protease cleaves, specifically mimicking the bond between phenylalanine and proline.[1][4]

A collaboration between Novartis and Bristol-Myers Squibb propelled the compound through further development, manufacturing, and extensive clinical trials.[4] This collaboration culminated in the U.S. Food and Drug Administration (FDA) approval of Atazanavir in June 2003, making it the first once-daily protease inhibitor for the treatment of HIV/AIDS.[5][6][7]

G cluster_0 cluster_1 cluster_2 A 1995-1996 Discovery at Ciba-Geigy (later Novartis) B Target Product Profile-Driven Discovery Program A->B Objective C Lead Compound Identified (CGP-73547 / BMS-232632) B->C Output D Collaboration with Bristol-Myers Squibb C->D Licensing E Preclinical & Clinical Development D->E Progression F June 2003 FDA Approval (Reyataz®) E->F Outcome G Post-Marketing Inclusion in WHO Essential Medicines List F->G Recognition

Caption: Atazanavir Discovery and Development Timeline.

Mechanism of Action

Atazanavir is a highly potent and selective inhibitor of the HIV-1 protease enzyme.[8] This enzyme is essential for the viral life cycle, as it cleaves newly synthesized viral polyproteins (specifically, the Gag and Gag-Pol polyproteins) into smaller, functional proteins required for the assembly of mature, infectious virions.[3][9]

The mechanism of action involves Atazanavir binding tightly to the active site of the HIV-1 protease.[10] By occupying this site, it physically blocks the natural polyprotein substrates from accessing the enzyme's catalytic machinery. This competitive inhibition prevents the proteolytic cleavage necessary for viral maturation. As a result, only immature, non-infectious viral particles are produced, leading to a significant reduction in viral load and a halt in the progression of the infection.[3][10]

cluster_0 HIV Life Cycle in Host Cell cluster_1 Atazanavir Intervention cluster_2 Outcome Viral_RNA Viral RNA Polyproteins Gag-Pol Polyproteins (Non-functional) Viral_RNA->Polyproteins Translation HIV_Protease HIV-1 Protease (Enzyme) Polyproteins->HIV_Protease Substrate for Immature_Virion Immature, Non-Infectious Virion Assembly Polyproteins->Immature_Virion Inhibition Active Site Binding & Inhibition HIV_Protease->Inhibition Mature_Proteins Functional Viral Proteins HIV_Protease->Mature_Proteins Cleavage Atazanavir Atazanavir Atazanavir->Inhibition Inhibition->Polyproteins Prevents Cleavage of Mature_Virion Mature, Infectious Virion Assembly Mature_Proteins->Mature_Virion

Caption: Mechanism of Action of Atazanavir.

Synthesis Pathways of Atazanavir

The synthesis of Atazanavir is a complex multi-step process. Several synthetic routes have been developed, aiming to improve efficiency, yield, and diastereoselectivity, particularly for large-scale manufacturing. A common strategy involves the coupling of two key intermediates followed by stereoselective reduction.

Convergent Synthesis via Diastereoselective Reduction

One efficient and practical approach involves the coupling of an acylated benzyl hydrazine intermediate with a chloromethyl ketone, followed by a key diastereoselective reduction step to establish the desired stereochemistry of the hydroxyl group.[11]

cluster_A cluster_B cluster_C A1 Benzyl Hydrazine A3 Acylated Benzyl Hydrazine (7) A1->A3 A2 N-(methoxycarbonyl) -L-tert-leucine A2->A3 Acylation C1 Amino Ketone (10) A3->C1 SN2 Coupling B1 Protected Amino Acid B2 Chloromethyl Ketone (9) B1->B2 Activation & Chlorination B2->C1 C2 Atazanavir C1->C2 Diastereoselective Reduction

Caption: Convergent Synthesis Workflow for Atazanavir.

Synthesis via Epoxide Ring-Opening

Another widely used pathway involves the ring-opening of a chiral epoxide intermediate by a hydrazine derivative. This method establishes one of the key stereocenters early in the synthesis. The resulting diamino alcohol is then coupled with N-(methoxycarbonyl)-L-tert-leucine to complete the core structure.

cluster_A cluster_B cluster_C A1 Chiral Epoxide (I) B1 Hydroxy Compound (III) (via Ring Opening) A1->B1 Coupling A2 Hydrazine Derivative (II) A2->B1 B2 Diamino Alcohol Hydrochloride (IV) B1->B2 Deprotection C2 Atazanavir Base B2->C2 Amide Coupling C1 N-(methoxycarbonyl) -L-tert-leucine (V) C1->C2 C3 This compound C2->C3 Sulfuric Acid

Caption: Atazanavir Synthesis via Epoxide Intermediate.

Key Experimental Protocols

The following protocols are adapted from published literature and patents, providing an overview of the key transformations.

Protocol 1: SN2 Coupling of Intermediates (7) and (9)

Adapted from Fan, X. et al., Organic Process Research & Development, 2008.[11]

  • To a solution of N-(methoxycarbonyl)-L-tert-leucine acylated benzyl hydrazine (Intermediate 7) in acetonitrile (CH₃CN) are added sodium bicarbonate (NaHCO₃) and sodium iodide (NaI).

  • The chloromethyl ketone intermediate (Intermediate 9) is added to the mixture.

  • The reaction is stirred at room temperature until completion, typically monitored by HPLC.

  • Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amino ketone (Intermediate 10), which can be purified by crystallization.

Protocol 2: Diastereoselective Reduction of Amino Ketone (10)

Adapted from Fan, X. et al., Organic Process Research & Development, 2008.[11]

  • The amino ketone intermediate (Intermediate 10) is dissolved in a suitable aprotic solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (THF).

  • The solution is cooled to a low temperature (e.g., -78 °C).

  • A solution of a reducing agent, lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), is added dropwise to the cooled solution. The choice of this bulky reducing agent is critical for achieving high diastereoselectivity under Felkin-Anh control.

  • The reaction is stirred at low temperature until the starting material is consumed.

  • The reaction is quenched carefully with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and allowed to warm to room temperature.

  • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford Atazanavir base.

Protocol 3: Preparation of this compound

Adapted from EP2542527A2.[12]

  • Atazanavir base (e.g., 60 kg) is dissolved in ethanol (390 L).

  • Concentrated sulfuric acid (e.g., 5.16 L) is added to the solution at an ambient temperature of 25-30 °C.

  • The mixture is stirred for approximately 40 minutes.

  • An anti-solvent, n-heptane (498 L), is added, followed by seeding with a small amount of this compound crystals (e.g., 80 g) to induce crystallization.

  • The suspension is stirred for an extended period (e.g., 16 hours) at 25-30 °C to allow for complete precipitation.

  • The resulting solid is collected by filtration, washed with a 1:1 mixture of ethanol and n-heptane, and dried to yield the final this compound product.

Quantitative Data Summary

The efficiency of the synthesis is critically evaluated by the yields and purity achieved at key stages. The following tables summarize representative quantitative data from various synthetic approaches.

Table 1: Yields of Key Synthetic Steps

StepStarting MaterialsProductReported YieldReference
SN2 CouplingIntermediates (7) and (9)Amino Ketone (10)High[11]
Diastereoselective ReductionAmino Ketone (10)Atazanavir Base~74%[13]
Continuous Flow Synthesis (3-step)Biaryl building blocksBiaryl-hydrazine unit74% (overall)[14][15]
Final Salt FormationAtazanavir BaseThis compound~97%[12]

Table 2: Purity and Diastereoselectivity

Product / IntermediateAnalytical MethodPurity / Selectivity MetricResultReference
Atazanavir BaseHPLCPurity>99%[16]
Atazanavir (after reduction)Chiral HPLCDiastereomeric Ratio (syn:anti)High (Felkin-Anh)[11]
This compound (Final API)HPLCPurity99.93%[12]
This compound (Final API)HPLCDiastereomeric Impurities (RSSS, SSSR isomers)0.01% each[12]
N-(methoxycarbonyl)-L-tert-leucineChiral HPLCD-isomer content (controlled to limit final API impurities)< 0.1%[17]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atazanavir sulfate, a potent protease inhibitor, is a cornerstone of antiretroviral therapy for HIV-1 infection.[1] Its efficacy is attributed to its specific inhibition of the viral Gag and Gag-Pol polyprotein processing, which is essential for the maturation of infectious virions.[1] As with any pharmaceutical agent, the purity and impurity profile of this compound are of paramount importance to ensure its safety and efficacy. This technical guide provides an in-depth overview of the structural analogs and related impurities of this compound, intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Physicochemical Properties of Atazanavir and its Sulfate Salt

Atazanavir is a heavily substituted carbohydrazide.[2] The sulfate salt is employed for its improved bioavailability.[3]

PropertyAtazanavir (Free Base)[2]This compound
Molecular Formula C38H52N6O7C38H52N6O7 · H2SO4
Molecular Weight 704.9 g/mol 802.93 g/mol
Appearance Solid powderWhite to pale yellow crystalline powder
Solubility in Water 0.11 mg/LSlightly soluble
Melting Point ~200°CNot specified
Octanol/Water Partition Coefficient (LogP) 4.5Not specified

Structural Analogs and Related Impurities

The synthesis and degradation of this compound can result in the formation of various related substances. These impurities can be process-related, degradation products, or diastereomers. The United States Pharmacopeia (USP) sets limits for these impurities to ensure the quality of the drug substance.[4]

Table of Known Impurities and Structural Analogs
Impurity Name/AnalogCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Atazanavir Related Compound A (USP)162537-11-3C8H15NO4189.21A starting material or synthetic intermediate.[5]
Atazanavir Impurity B198904-85-7C17H21N3O2299.37A process-related impurity, also known as tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazine-1-carboxylate.[6][7] Considered a potential genotoxic impurity.[8]
Atazanavir (3R,8S,9S,12R)-Isomer1292296-11-7C38H52N6O7704.86A diastereomer of Atazanavir.[5]
Atazanavir S,S,R,S-Diastereomer1292296-10-6C38H52N6O7704.86A diastereomer of Atazanavir.[3]
Atazanavir S,S,S,R-Diastereomer1332981-16-4C38H52N6O7704.87A diastereomer of Atazanavir.[9]
Pyridinyl Benzoic Acid (Atazanavir EP Impurity A)4385-62-0C12H9NO2199.21A process-related impurity.[10]
4-(Pyridin-2-yl)benzaldehyde (Atazanavir EP Impurity B)127406-56-8C12H9NO183.21A process-related impurity.
Atazanavir Di-tert-butyl Analog198904-86-8--A process-related impurity.[11]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.

Protocol for Forced Degradation of Atazanavir:

  • Acid Degradation: A solution of Atazanavir in a suitable solvent is treated with 0.1N HCl and heated at 70°C for 3 hours.[11]

  • Base Degradation: A solution of Atazanavir is treated with 0.1N NaOH and heated at 70°C for 3 hours.[11]

  • Oxidative Degradation: A solution of Atazanavir is treated with 3% H2O2 and heated at 70°C for 3 hours.[11]

  • Thermal Degradation: A solid sample of Atazanavir is heated at 110°C for 3.5 hours.[11]

  • Photolytic Degradation: A solution of Atazanavir is exposed to UV light for 24 hours.

Following exposure to these stress conditions, the samples are analyzed by a stability-indicating HPLC method to quantify the degradation and identify the degradation products.

Stability-Indicating HPLC Method

A robust HPLC method is crucial for the separation and quantification of Atazanavir from its impurities.

Example HPLC Method:

  • Column: C18 column (e.g., Waters X Bridge, 4.6 × 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile, potassium dihydrogen phosphate buffer (pH 3), and methanol.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 247 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Biological Interactions

The biological effects of Atazanavir extend beyond its primary antiviral activity and involve interactions with various cellular signaling pathways.

HIV Protease Inhibition

The primary mechanism of action of Atazanavir is the inhibition of HIV-1 protease, an enzyme critical for the viral life cycle.[1] By binding to the active site of the protease, Atazanavir prevents the cleavage of viral polyproteins, leading to the production of immature, non-infectious virions.[1]

HIV_Protease_Inhibition HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein Functional Viral Proteins Functional Viral Proteins HIV Gag-Pol Polyprotein->Functional Viral Proteins Cleavage by HIV Protease HIV Protease HIV Protease->Functional Viral Proteins Mature Virion Mature Virion Functional Viral Proteins->Mature Virion Assembly Atazanavir Atazanavir Atazanavir->HIV Protease Inhibits

Atazanavir inhibits HIV protease, preventing viral maturation.
UGT1A1 Inhibition and Hyperbilirubinemia

A common side effect of Atazanavir is hyperbilirubinemia, which is caused by the inhibition of the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme.[12] This enzyme is responsible for the glucuronidation of bilirubin, a key step in its detoxification and excretion. Inhibition of UGT1A1 leads to an accumulation of unconjugated bilirubin in the blood.

UGT1A1_Inhibition Unconjugated Bilirubin Unconjugated Bilirubin Conjugated Bilirubin Conjugated Bilirubin Unconjugated Bilirubin->Conjugated Bilirubin Glucuronidation by UGT1A1 UGT1A1 UGT1A1->Conjugated Bilirubin Excretion Excretion Conjugated Bilirubin->Excretion Atazanavir Atazanavir Atazanavir->UGT1A1 Inhibits ER_Stress_Pathway Atazanavir Atazanavir ER_Stress Endoplasmic Reticulum Stress Atazanavir->ER_Stress Induces UPR Unfolded Protein Response ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Insulin_Resistance Insulin Resistance UPR->Insulin_Resistance Inflammation_Modulation Atazanavir Atazanavir NF_kB_Pathway NF-κB Pathway Atazanavir->NF_kB_Pathway Modulates hsCRP hsCRP Atazanavir->hsCRP Decreases Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->NF_kB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines

References

In-depth literature review of Atazanavir Sulfate in antiretroviral research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Review of Atazanavir Sulfate in Antiretroviral Research

Introduction

Atazanavir, an azapeptide protease inhibitor (PI), is a cornerstone in the management of Human Immunodeficiency Virus (HIV-1) infection.[1][2][3][4] Marketed as this compound under the brand name Reyataz®, it was the first PI approved for once-daily dosing, a significant advantage for patient adherence to lifelong antiretroviral therapy (ART).[5] This technical guide provides a comprehensive review of this compound for researchers, scientists, and drug development professionals, detailing its mechanism of action, pharmacokinetic profile, clinical efficacy, resistance pathways, and key experimental methodologies used in its evaluation.

Mechanism of Action

Atazanavir's therapeutic effect stems from its potent and specific inhibition of the HIV-1 protease enzyme.[2][6] This viral enzyme is critical for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins.[2][4] These smaller proteins are essential for the assembly of new, infectious virions.

Atazanavir is designed as a structural analog of the peptide transition state that HIV protease normally cleaves.[1] By competitively binding to the active site of the protease, atazanavir blocks this cleavage process.[2][6] This results in the production of immature, non-infectious viral particles, thereby disrupting the viral replication cycle and reducing the viral load in the patient.[6][7]

Atazanavir_Mechanism_of_Action cluster_virus HIV-1 Life Cycle cluster_drug Atazanavir Intervention Viral_RNA Viral RNA enters Host Cell Viral_DNA Reverse Transcription to Viral DNA Viral_RNA->Viral_DNA Integrated_DNA Integration into Host DNA Viral_DNA->Integrated_DNA Viral_mRNA Transcription to Viral mRNA Integrated_DNA->Viral_mRNA Polyproteins Translation to Gag & Gag-Pol Polyproteins Viral_mRNA->Polyproteins Viral_Protease HIV-1 Protease Mature_Proteins Mature Viral Proteins Polyproteins->Mature_Proteins Cleavage Immature_Virion Non-Infectious, Immature Virion Polyproteins->Immature_Virion No Cleavage Inhibition Inhibition Virion_Assembly New Virion Assembly Mature_Proteins->Virion_Assembly Infectious_Virion Infectious HIV Virion Virion_Assembly->Infectious_Virion Atazanavir This compound Atazanavir->Viral_Protease Binds to Active Site Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Cells 1. Culture Cells (e.g., PBMCs, MT-2) Plate 4. Seed Cells and Add Drug Dilutions to Plate Cells->Plate Drug 2. Prepare Serial Dilutions of Atazanavir Drug->Plate Virus 3. Prepare Standardized HIV-1 Stock Infect 5. Infect Cells with HIV-1 Stock Virus->Infect Plate->Infect Incubate 6. Incubate for 3-7 Days (37°C, 5% CO2) Infect->Incubate Quantify 7. Quantify Viral Replication (e.g., p24 ELISA) Incubate->Quantify Calculate 8. Plot Dose-Response Curve & Calculate IC50 Quantify->Calculate HPLC_Workflow Plasma 1. Collect Plasma Sample Spike 2. Spike with Internal Standard Plasma->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Evaporate 4. Evaporate Organic Layer Extract->Evaporate Reconstitute 5. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 6. Inject onto HPLC System Reconstitute->Inject Analyze 7. Detect Peaks (UV) & Integrate Area Inject->Analyze Quantify 8. Quantify Concentration using Calibration Curve Analyze->Quantify

References

Atazanavir Sulfate's role in the lifecycle of HIV

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Role of Atazanavir Sulfate in the HIV Lifecycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent azapeptide protease inhibitor that plays a critical role in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As a key component of highly active antiretroviral therapy (HAART), its mechanism of action targets a crucial step in the viral lifecycle: the maturation of new virions.[2] This technical guide provides a detailed examination of atazanavir's interaction with the HIV-1 protease, its impact on the viral replication cycle, quantitative efficacy data, and the molecular basis of viral resistance. Furthermore, it outlines the detailed experimental protocols used to characterize its activity, providing a comprehensive resource for researchers in virology and drug development.

The HIV Lifecycle and the Crucial Role of HIV-1 Protease

The lifecycle of HIV is a multi-stage process that begins with the virus binding to a host CD4+ T lymphocyte, followed by fusion, reverse transcription of the viral RNA into DNA, and integration of the viral DNA into the host cell's genome.[1] Once integrated, the host cell's machinery is hijacked to transcribe and translate viral proteins.[1] These proteins are initially synthesized as large, non-functional polyprotein chains, primarily Gag and Gag-Pol.[1][3]

For the virus to mature and become infectious, these polyproteins must be precisely cleaved into their individual, functional protein components, such as reverse transcriptase, integrase, and structural proteins.[3] This critical cleavage process is mediated by the HIV-1 protease, a retroviral aspartyl protease.[3][4] The protease itself is synthesized as part of the Gag-Pol polyprotein and facilitates its own release in a process known as auto-processing.[3] By cleaving the polyproteins at nine specific sites, the protease enables the assembly of mature, infectious viral particles that can then bud from the host cell to infect other cells.[3] Inhibition of this enzyme leads to the production of immature, non-infectious virions, effectively halting the spread of the virus.[5][6]

This compound: Mechanism of Action

This compound is a highly specific and potent competitive inhibitor of the HIV-1 protease.[7][8] It is designed as a structural analog of the peptide chain substrate that the HIV protease cleaves, specifically mimicking the transition state of the phenylalanine-proline cleavage site.[5]

The mechanism of inhibition involves atazanavir binding directly and tightly to the active site of the HIV-1 protease.[1][5] The active site of the dimeric enzyme is formed by two catalytic aspartate residues (Asp25 and Asp25'), one from each monomer.[3][4] In the normal catalytic cycle, one aspartate acts as a general base, deprotonating a water molecule to act as a nucleophile, while the other acts as a general acid, protonating the carbonyl oxygen of the scissile peptide bond.[9][10] Atazanavir occupies this active site, physically blocking the Gag-Pol polyprotein from binding and thereby preventing its cleavage.[7] This blockade of proteolytic activity is the cornerstone of atazanavir's therapeutic effect, resulting in the release of structurally disorganized and non-infectious viral particles.[1]

HIV_Lifecycle_Intervention cluster_host_cell Host Cell (CD4+ T-cell) cluster_inhibition Mechanism of Atazanavir Translation Translation of Viral mRNA Polyproteins Gag-Pol Polyproteins (Non-functional) Translation->Polyproteins Maturation Proteolytic Cleavage (Maturation) Polyproteins->Maturation Cleaved by Protease HIV-1 Protease Protease->Maturation ViralProteins Functional Viral Proteins (e.g., RT, Integrase) Maturation->ViralProteins Assembly Assembly of New Virions ViralProteins->Assembly Budding Budding Assembly->Budding Virion Immature, Non-infectious Virion Budding->Virion Atazanavir This compound Inhibition Inhibition Atazanavir->Inhibition Inhibition->Protease

Caption: Atazanavir's intervention point in the late stage of the HIV lifecycle.

Protease_Inhibition cluster_enzyme HIV-1 Protease Catalytic Cycle cluster_inhibitor Competitive Inhibition Enzyme HIV-1 Protease (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Gag-Pol Polyprotein Products Functional Proteins + Released Enzyme ES_Complex->Products Catalysis Products->Enzyme Atazanavir Atazanavir Atazanavir->EI_Complex Binds to Active Site

Caption: Competitive inhibition of HIV-1 Protease by Atazanavir.

Quantitative Efficacy and Potency

The antiviral activity of atazanavir has been quantified through various in vitro assays and clinical trials. These studies establish its high potency against wild-type HIV-1 and provide benchmarks for its clinical effectiveness.

Table 1: In Vitro Potency of this compound
ParameterValueAssay ConditionsReference
Ki 2.66 nMCell-free assay with purified HIV-1 protease.[11][12]
IC50 ~47 nMInhibition of Gag p55 polyprotein cleavage in HIV-infected H9 cells.[11][12]
EC50 2 to 5 nMAntiviral activity against various laboratory and clinical HIV-1 isolates.[8]
EC50 3.89 nMAntiviral activity in RF/MT-2 cell strains.[11][12]
EC50 (HIV-2) 1.9 to 32 nMVariable activity against HIV-2 isolates.[8][13]
Table 2: Clinical Efficacy of Atazanavir-Based Regimens (CASTLE Study)
Patient GroupArmEndpoint Met (HIV-1 RNA <50 copies/mL at 48 weeks)Reference
Treatment-Naïve Adults (Overall) Atazanavir/ritonavir78% (of 440 patients)[14]
Treatment-Naïve Women Atazanavir/ritonavir76% (of 138 patients)[14]

Mechanisms of Resistance

The development of drug resistance is a significant challenge in antiretroviral therapy. For atazanavir, resistance is associated with specific mutations within the viral protease gene.[15] The primary and most characteristic mutation conferring atazanavir resistance is I50L (isoleucine to leucine at codon 50).[16][17] This mutation reduces the binding affinity of atazanavir for the protease.[1] Interestingly, the I50L mutation can increase the susceptibility of the virus to other protease inhibitors, a phenomenon known as hypersusceptibility.[15][16]

In treatment-experienced patients or when atazanavir is used without the boosting agent ritonavir, a broader range of mutations can contribute to resistance.[15][18]

Table 3: Key Atazanavir Resistance-Associated Mutations in the HIV-1 Protease Gene
MutationTypeDescriptionReference
I50L Major/SignatureConfers specific resistance to atazanavir.[15][16]
I84V MajorAssociated with resistance in treatment-experienced patients.[19]
N88S MajorAssociated with resistance in treatment-experienced patients.[19]
M46I/L AccessoryContributes to resistance in the presence of other mutations.[19]
A71V AccessoryOften accompanies the I50L mutation.[16]
L10V, G16E, K20I/R, L33F, M36I/L Other EmergentObserved in patients failing atazanavir-based regimens.[19]

Detailed Experimental Protocols

The characterization of atazanavir's activity relies on standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

HIV-1 Protease Activity Assay (Fluorometric, Cell-Free)

This assay quantifies the enzymatic activity of purified HIV-1 protease and its inhibition by compounds like atazanavir.

Principle: The assay uses a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[20][21]

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 1 M NaCl, 1 mM EDTA, 0.1 M sodium acetate, pH 5.5).[12]

    • Reconstitute purified, recombinant HIV-1 protease to a known concentration (e.g., 2.5 nM) in assay buffer.[12]

    • Prepare a stock solution of the fluorogenic peptide substrate.

    • Prepare serial dilutions of this compound in the assay buffer to test a range of concentrations (e.g., 1.25 nM to 25 nM).[12]

  • Assay Procedure:

    • In a 96-well microplate, add the diluted atazanavir solutions. Include wells for a positive control (enzyme, no inhibitor) and a negative control (substrate, no enzyme).

    • Add the HIV-1 protease solution to all wells except the negative control.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity kinetically at 37°C for 30-60 minutes, with excitation at ~330-340 nm and emission at ~450-490 nm.[12][20]

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each atazanavir concentration relative to the positive control.

    • Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.[12]

Assay_Workflow_Protease cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup (96-well plate) cluster_analysis 3. Data Analysis A Prepare Serial Dilutions of Atazanavir B Prepare HIV-1 Protease and Substrate Solutions C Add Atazanavir and Protease to Wells B->C D Pre-incubate at 37°C C->D E Initiate with Substrate D->E F Measure Fluorescence Kinetically (Ex/Em: ~340/490 nm) E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 / Ki Value H->I

Caption: Workflow for a cell-free HIV-1 protease inhibitor assay.
Cell-Based HIV-1 Replication Assay

This assay measures the ability of atazanavir to inhibit HIV-1 replication in a cellular context.

Principle: Susceptible host cells (e.g., MT-2, TZM-bl) are infected with HIV-1 in the presence of varying concentrations of the antiviral drug. The extent of viral replication is quantified after several days by measuring a viral marker, such as reverse transcriptase activity, p24 antigen levels, or the expression of a reporter gene.[22][23]

Methodology:

  • Cell and Virus Preparation:

    • Culture a susceptible T-cell line (e.g., MT-2) or a reporter cell line (e.g., TZM-bl, which contains an LTR-driven reporter like luciferase or β-galactosidase).[23]

    • Prepare a stock of infectious HIV-1 (e.g., NL4-3 strain) with a known titer.

  • Infection and Treatment:

    • Seed the host cells into a 96-well plate.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the diluted atazanavir to the cells.

    • Infect the cells with the HIV-1 stock at a low multiplicity of infection (MOI).

    • Include control wells: virus-only (no drug) and cells-only (no virus, no drug).

  • Incubation and Quantification:

    • Incubate the plate for 3-7 days at 37°C in a CO2 incubator to allow for multiple rounds of viral replication.

    • After incubation, quantify viral replication. The method depends on the assay format:

      • p24 ELISA: Measure the concentration of the viral capsid protein p24 in the culture supernatant.

      • Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase, β-galactosidase).[23]

      • RT Assay: Measure the activity of reverse transcriptase in the supernatant.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each atazanavir concentration compared to the virus-only control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the drug concentration.

    • Simultaneously, a cytotoxicity assay (e.g., XTT or MTS) should be performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).[11]

Assay_Workflow_Cell cluster_setup 1. Assay Setup cluster_incubation 2. Incubation cluster_quant 3. Quantification & Analysis A Seed Host Cells (e.g., TZM-bl) B Add Serial Dilutions of Atazanavir A->B C Infect Cells with HIV-1 B->C D Incubate for 3-7 days at 37°C C->D E Quantify Viral Replication (e.g., p24 ELISA, Luciferase) D->E F Determine % Inhibition E->F G Calculate EC50 Value F->G

Caption: Workflow for a cell-based HIV-1 replication assay.
HIV Drug Resistance Testing (Genotypic Assay)

This protocol outlines the general steps for identifying resistance mutations in the protease gene of HIV from a patient sample.

Principle: The protease-coding region of the viral genome is amplified from plasma HIV RNA and then sequenced. The resulting sequence is compared to a wild-type reference sequence to identify mutations known to be associated with drug resistance.[24][25]

Methodology:

  • Sample Collection and RNA Extraction:

    • Collect a plasma sample from the patient. Genotypic assays typically require a viral load of >500-1000 copies/mL.[24]

    • Isolate viral RNA from the plasma using a commercial kit.

  • Reverse Transcription and PCR Amplification (RT-PCR):

    • Reverse transcribe the viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers specific to the pol gene.

    • Amplify the protease-coding region from the cDNA using Polymerase Chain Reaction (PCR) with specific primers. This may be a one-step or two-step RT-PCR process.

  • Sequencing:

    • Purify the PCR product to remove primers and unincorporated nucleotides.

    • Sequence the amplified DNA fragment using Sanger sequencing or Next-Generation Sequencing (NGS) methods.

  • Sequence Analysis and Interpretation:

    • Align the obtained patient-derived sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).

    • Identify amino acid substitutions compared to the reference.

    • Interpret the identified mutations using a resistance interpretation algorithm or database (e.g., Stanford HIV Drug Resistance Database, ANRS) to determine their impact on atazanavir susceptibility.[19]

Conclusion

This compound is a cornerstone of antiretroviral therapy, exerting its effect by directly and potently inhibiting the HIV-1 protease. This inhibition occurs at the maturation step of the viral lifecycle, a critical checkpoint for the production of infectious virions. Its high in vitro potency translates to effective viral suppression in clinical settings. Understanding its precise mechanism, the quantitative measures of its efficacy, and the genetic basis of resistance is essential for its optimal use in clinical practice and for the development of next-generation protease inhibitors. The experimental protocols detailed herein provide the fundamental tools for the continued investigation and characterization of such antiviral agents.

References

In Vitro Pharmacodynamics of Atazanavir Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacodynamics of atazanavir sulfate, a pivotal azapeptide protease inhibitor in the management of HIV-1 infection. The document details the compound's mechanism of action, quantifies its antiviral activity, and outlines the molecular basis of resistance. Furthermore, it furnishes detailed experimental protocols for key in vitro assays and visualizes complex biological and experimental workflows.

Core Pharmacodynamic Properties of Atazanavir

Atazanavir is a potent and selective inhibitor of the HIV-1 protease, an enzyme critical for the proteolytic cleavage of viral Gag and Gag-Pol polyproteins.[1][2][3] This inhibition prevents the maturation of viral particles, rendering them non-infectious.[1][2]

Antiviral Activity

In cell culture-based assays, atazanavir demonstrates potent anti-HIV-1 activity, with a 50% maximal inhibitory concentration (MIC50) typically in the range of 2–5 nM.[4] Its efficacy can be influenced by the viral strain and the presence of resistance-associated mutations.

Table 1: In Vitro Antiviral Activity of this compound Against HIV-1

Cell LineHIV-1 StrainAssay EndpointEC50 (nM)Cytotoxicity (CC50)Selectivity Index (SI)Reference(s)
MT-4HIV-1 IIIBCytopathic Effect11>100 µM>9090[5]
CD4+ T lymphocytesHIV-1 BaLp24 Production8.5Not specified>1100[5]
Monocyte-derived macrophagesHIV-1 BaLp24 Production11Not specified>1500[5]
Mechanism of Action: HIV-1 Protease Inhibition

Atazanavir is designed as a structural analog of the peptide substrate of the HIV-1 protease. It binds to the active site of the enzyme, preventing the cleavage of viral polyproteins necessary for producing mature, infectious virions.

cluster_0 HIV-1 Infected Cell Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage Site Immature_Virion Immature, Non-infectious Virion Gag_Pol->Immature_Virion Structural_Proteins Viral Structural Proteins HIV_Protease->Structural_Proteins Cleavage Viral_Enzymes Viral Enzymes (RT, IN) HIV_Protease->Viral_Enzymes Cleavage Atazanavir This compound Atazanavir->HIV_Protease Inhibition Mature_Virion Mature, Infectious Virion Structural_Proteins->Mature_Virion Viral_Enzymes->Mature_Virion

Caption: Mechanism of Atazanavir Action on HIV-1 Protease.

Resistance Profile

The emergence of drug resistance is a significant challenge in antiretroviral therapy. For atazanavir, resistance is primarily associated with specific mutations in the protease gene of HIV-1.

Key Resistance Mutations

In vitro selection studies and clinical observations have identified several key mutations that confer resistance to atazanavir. The most notable is the I50L substitution.[4][6] Other significant mutations include M46I, I84V, and N88S.[7][8]

Phenotypic Consequences of Resistance Mutations

The presence of resistance mutations alters the susceptibility of HIV-1 to atazanavir, as quantified by the fold-change (FC) in the 50% inhibitory concentration (IC50) compared to the wild-type virus.

Table 2: Impact of I50L Mutation on Atazanavir Susceptibility

Protease GenotypeAtazanavir Fold-Change (IC50)Reference(s)
Wild-Type1.0[6]
I50L2.0[6]
A71V~1.0[6]
I50L + A71V7.0[6]

Interestingly, the I50L mutation, while conferring resistance to atazanavir, has been shown to increase susceptibility to other protease inhibitors.[2][6]

cluster_0 Atazanavir Resistance Development WT_Virus Wild-Type HIV-1 ATV_Pressure Atazanavir Selective Pressure WT_Virus->ATV_Pressure I50L_Mutation I50L Mutation ATV_Pressure->I50L_Mutation Other_Mutations Other Mutations (M46I, N88S, etc.) ATV_Pressure->Other_Mutations Resistant_Virus Atazanavir-Resistant HIV-1 I50L_Mutation->Resistant_Virus Increased_Susceptibility Increased Susceptibility to other PIs I50L_Mutation->Increased_Susceptibility Other_Mutations->Resistant_Virus Cross_Resistance Cross-Resistance Resistant_Virus->Cross_Resistance

Caption: Development of Atazanavir Resistance.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the pharmacodynamics of this compound.

Antiviral Activity Assay

This protocol outlines a cell-based assay to determine the concentration of atazanavir that inhibits HIV-1 replication by 50% (EC50).

Workflow:

cluster_0 Antiviral Activity Assay Workflow A Seed MT-4 cells in 96-well plates B Prepare serial dilutions of Atazanavir A->B C Add drug dilutions to cells B->C D Infect cells with HIV-1 (e.g., IIIB strain) C->D E Incubate for 5-7 days D->E F Collect supernatant E->F G Quantify p24 antigen by ELISA F->G H Calculate EC50 from dose-response curve G->H

Caption: Workflow for Atazanavir Antiviral Activity Assay.

Detailed Steps:

  • Cell Preparation: Seed MT-4 cells in a 96-well microtiter plate at a density of 5 x 10^4 cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Compound Preparation: Prepare a series of 2-fold dilutions of this compound in the culture medium.

  • Drug Treatment: Add the diluted atazanavir to the wells containing the MT-4 cells. Include a "no drug" control.

  • Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1, such as HIV-1 IIIB, at a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5 to 7 days.

  • Endpoint Measurement: After the incubation period, collect the cell culture supernatant.

  • Quantification: Determine the concentration of HIV-1 p24 antigen in the supernatant using a commercially available p24 ELISA kit.[9][10]

  • Data Analysis: Plot the percentage of p24 inhibition against the log of the atazanavir concentration and determine the EC50 value using a non-linear regression analysis.

HIV-1 Protease Inhibition Assay

This protocol describes a biochemical assay to measure the direct inhibitory effect of atazanavir on the enzymatic activity of HIV-1 protease. A common method involves a Fluorescence Resonance Energy Transfer (FRET) substrate.[1][11][12]

Workflow:

cluster_0 Protease Inhibition Assay Workflow A Prepare serial dilutions of Atazanavir B Add Atazanavir and recombinant HIV-1 protease to microplate wells A->B C Pre-incubate B->C D Add FRET peptide substrate C->D E Monitor fluorescence signal over time D->E F Calculate initial reaction velocities E->F G Determine IC50 from inhibition curve F->G cluster_0 Cytotoxicity Assay Workflow A Seed MT-4 cells in 96-well plates B Add serial dilutions of Atazanavir A->B C Incubate for the same duration as the antiviral assay B->C D Add MTT or CCK-8 reagent C->D E Incubate for 2-4 hours D->E F Measure absorbance E->F G Calculate CC50 from dose-response curve F->G

References

Atazanavir Sulfate: A Technical Guide to Metabolism and Biotransformation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atazanavir sulfate, a potent protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection. A comprehensive understanding of its metabolic fate is crucial for optimizing therapeutic efficacy, minimizing drug-drug interactions, and ensuring patient safety. This technical guide provides an in-depth exploration of the metabolism and biotransformation pathways of atazanavir, consolidating current scientific knowledge for researchers, scientists, and drug development professionals.

Atazanavir is primarily metabolized in the liver, with the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme systems playing pivotal roles. The major routes of biotransformation involve oxidation, with minor contributions from hydrolysis and N-dealkylation.[1][2][3] This guide will detail these pathways, the enzymes responsible, and the resulting metabolites. Furthermore, it will present quantitative data on enzyme kinetics and metabolite profiles, alongside detailed experimental protocols from key studies, to provide a comprehensive resource for laboratory and clinical research.

Core Metabolism and Biotransformation Pathways

Atazanavir undergoes extensive metabolism, primarily mediated by the CYP3A subfamily of enzymes, with CYP3A4 and CYP3A5 being the most significant contributors to its oxidative metabolism.[4][5] The major biotransformation pathways are monooxygenation and dioxygenation.[3] Minor pathways include N-dealkylation, hydrolysis, and glucuronidation.[1][2][3]

Oxidative Metabolism (CYP3A4/5)

The primary metabolic route for atazanavir is oxidation by CYP3A4 and CYP3A5. This leads to the formation of several metabolites, principally through mono- and di-oxygenation reactions.[2] Studies have shown that CYP3A5 can form certain mono-oxidized metabolites, such as M1 and M2, at a significantly faster rate than CYP3A4.[6]

UGT1A1-Mediated Glucuronidation and Inhibition

While atazanavir itself is a minor substrate for glucuronidation, it is a potent inhibitor of the UGT1A1 enzyme.[7] This inhibition is clinically significant as UGT1A1 is the primary enzyme responsible for the glucuronidation of bilirubin. Inhibition of UGT1A1 by atazanavir leads to an accumulation of unconjugated bilirubin, a common and generally benign side effect known as hyperbilirubinemia.[7]

Quantitative Data on Atazanavir Metabolism

The following tables summarize the quantitative data available on the metabolites of atazanavir and the kinetics of the enzymes involved in its metabolism.

Table 1: In Vitro Inhibition of UGT1A1 by Atazanavir

Enzyme SourceIC50 (µM)Ki (µM)Inhibition MechanismReference
Human cDNA-expressed UGT1A12.41.9Linear mixed-type[8]
Human Liver Microsomes2.5--[8]

Table 2: In Vitro Inhibition of CYP3A4 by Atazanavir

SubstrateIC50 (µM) (without preincubation)IC50 (µM) (with preincubation)Reference
Triazolam5.7 (S.D. 4.1)0.31 (S.D. 0.13)[9]

Table 3: Identified Metabolites of Atazanavir in Human Plasma

Metabolite ID (ter Heine et al., 2009)[4]Metabolic Reaction
M1N-dealkylation
M2Carbamate hydrolysis
M3Carbamate hydrolysis
M4Hydroxylation
M5Keto-metabolite formation

Table 4: Identified Metabolites of Atazanavir from In Vitro and In Vivo Studies (Li et al., 2013)[5]

Metabolite IDMetabolic Reaction
M1, M2, M7, M8, M13, M14Monooxidation
M15, M16, M17, M18Dioxidation
M3, M4, M19Hydrolysis
M5, M6a, M6bN-dealkylation

Key Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

Objective: To identify the metabolites of atazanavir formed by hepatic enzymes.

Methodology based on Wempe and Anderson (2011): [10]

  • Incubation Mixture:

    • Human liver microsomes (1.0 mg protein/mL)

    • Atazanavir (10.0 µM)

    • NADPH (1.0 mM)

    • Phosphate buffer (pH 7.4)

  • Incubation Conditions:

    • Incubations are conducted at 37°C.

    • Time points for sampling can range from 0.5 to 90 minutes to characterize the formation of various metabolites.

  • Reaction Termination:

    • The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.

  • Sample Analysis:

    • Samples are centrifuged to pellet the protein.

    • The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the metabolites.

LC-MS/MS for Metabolite Identification and Quantification

Objective: To separate, identify, and quantify atazanavir and its metabolites in biological matrices.

General Methodology:

  • Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is commonly used.

    • Column: A C18 column is typically employed.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is used for elution.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Detection: Tandem mass spectrometry (MS/MS) is used for sensitive and specific detection of the parent drug and its metabolites. Multiple reaction monitoring (MRM) is often employed for quantification.

Visualization of Metabolic Pathways and Workflows

Atazanavir_Metabolism Atazanavir Metabolism Pathways cluster_CYP3A CYP3A4/5 Mediated cluster_Other Other Pathways cluster_Metabolites Metabolites Atazanavir Atazanavir Monooxygenation Monooxygenation Atazanavir->Monooxygenation Major Dioxygenation Dioxygenation Atazanavir->Dioxygenation Major N_dealkylation N-dealkylation Atazanavir->N_dealkylation Minor Hydrolysis Hydrolysis Atazanavir->Hydrolysis Minor Oxidative_Metabolites Oxidative Metabolites (e.g., M1, M2) Monooxygenation->Oxidative_Metabolites Dioxygenation->Oxidative_Metabolites N_dealkylated_Metabolites N-dealkylated Metabolites (e.g., M5) N_dealkylation->N_dealkylated_Metabolites Hydrolysis_Products Hydrolysis Products (e.g., M3, M4) Hydrolysis->Hydrolysis_Products

Caption: Major and minor metabolic pathways of atazanavir.

UGT1A1_Inhibition Atazanavir's Inhibition of UGT1A1 Atazanavir Atazanavir UGT1A1 UGT1A1 Atazanavir->UGT1A1 Inhibits Bilirubin_Glucuronide Bilirubin Glucuronide UGT1A1->Bilirubin_Glucuronide Catalyzes Hyperbilirubinemia Hyperbilirubinemia UGT1A1->Hyperbilirubinemia Inhibition leads to Bilirubin Bilirubin Bilirubin->UGT1A1 Substrate

Caption: Mechanism of atazanavir-induced hyperbilirubinemia.

Experimental_Workflow In Vitro Metabolism Experimental Workflow Start Sample Preparation (e.g., Human Liver Microsomes) Incubation Incubation with Atazanavir and Cofactors Start->Incubation Termination Reaction Termination Incubation->Termination Analysis LC-MS/MS Analysis Termination->Analysis End Data Interpretation Analysis->End

Caption: A typical workflow for in vitro metabolism studies.

Conclusion

The metabolism of this compound is a complex process primarily driven by CYP3A enzymes, leading to a variety of oxidized metabolites. Its potent inhibition of UGT1A1 is a key pharmacodynamic interaction that results in a well-characterized clinical side effect. A thorough understanding of these pathways and the factors that can influence them, such as genetic polymorphisms in metabolizing enzymes and co-administered drugs, is essential for the safe and effective use of atazanavir in the treatment of HIV-1 infection. This guide provides a foundational resource for professionals engaged in the research and development of antiretroviral therapies.

References

Atazanavir Sulfate as a tool for studying viral replication mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Atazanavir Sulfate, a potent azapeptide protease inhibitor of the human immunodeficiency virus type 1 (HIV-1), serves as a critical tool for dissecting the intricate mechanisms of viral replication. By specifically targeting the viral protease, an enzyme essential for the maturation of infectious virions, Atazanavir allows researchers to probe the lifecycle of HIV-1 and other retroviruses. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in key experimental protocols, and its impact on host cell signaling pathways, offering a valuable resource for scientists in the field of virology and drug development.

Mechanism of Action: Inhibiting Viral Maturation

Atazanavir's primary mechanism of action is the potent and specific inhibition of the HIV-1 protease.[1] This viral enzyme is responsible for the proteolytic cleavage of the Gag and Gag-Pol polyprotein precursors, a crucial step in the viral maturation process.[1][2] These polyproteins contain the structural and enzymatic components of the virus. By binding to the active site of the protease, Atazanavir acts as a competitive inhibitor, preventing the processing of these polyproteins.[1] This blockade results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.[1]

The unique binding characteristics of Atazanavir, which can adopt two conformations in the active site, contribute to its high affinity and potency.[3] This interaction involves a significant number of hydrophobic and hydrogen-bonding interactions.[3]

Quantitative Analysis of Atazanavir's Inhibitory Activity

The potency of this compound has been quantified in numerous studies, providing valuable data for its use as a research tool. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that define its efficacy against HIV-1 protease.

Parameter Wild-Type HIV-1 Protease Resistant Variants Reference
IC50 2-5 nM (in cell culture)Fold change in IC50 varies depending on the specific mutation(s). For example, the I50L mutation is a signature for Atazanavir resistance.[1]
Ki 0.48 ± 0.06 nM (Subtype B)Ki can increase with resistance mutations. For example, the BV82F mutant showed a 15-fold increase in Ki for amprenavir, indicating the complex nature of cross-resistance.[3][3]

Experimental Protocols for Studying Viral Replication with Atazanavir

This compound is a versatile tool in a variety of experimental settings to study different aspects of viral replication. Below are detailed methodologies for key experiments.

HIV-1 Protease Activity Assay (FRET-based)

This assay measures the enzymatic activity of HIV-1 protease in the presence of inhibitors like Atazanavir. It utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher molecule (Förster Resonance Energy Transfer or FRET). Cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence.

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based peptide substrate (e.g., containing a cleavage site for HIV-1 protease)

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of recombinant HIV-1 protease to each well.

  • Add the different concentrations of Atazanavir or a vehicle control (DMSO) to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the FRET peptide substrate to each well.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.

  • Calculate the initial reaction velocities from the linear phase of the fluorescence increase.

  • Plot the reaction velocities against the Atazanavir concentrations to determine the IC50 value.

HIV-1 Infectivity Assay (Single-Cycle Reporter Assay)

This assay quantifies the infectivity of HIV-1 particles produced in the presence of Atazanavir. It often employs reporter cell lines, such as TZM-bl cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR promoter.

Materials:

  • HIV-1 producer cells (e.g., HEK293T)

  • Proviral DNA plasmid (e.g., pNL4-3)

  • Transfection reagent

  • TZM-bl reporter cells

  • This compound

  • Cell culture media and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HIV-1 producer cells (e.g., HEK293T) in culture plates.

  • Transfect the cells with the proviral DNA plasmid to produce HIV-1 particles.

  • During or after transfection, treat the producer cells with various concentrations of this compound or a vehicle control.

  • Harvest the virus-containing supernatant 48-72 hours post-transfection and clarify by centrifugation.

  • Seed TZM-bl cells in a 96-well white plate.

  • Infect the TZM-bl cells with the virus supernatants produced in the presence of different Atazanavir concentrations.

  • Incubate for 48 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Plot the luciferase activity against the Atazanavir concentrations to determine the EC50 value (the concentration that inhibits viral infectivity by 50%).

Western Blot Analysis of HIV-1 Gag Processing

This technique is used to visualize the effect of Atazanavir on the cleavage of the Gag polyprotein. The accumulation of unprocessed or partially processed Gag precursors is indicative of protease inhibition.

Materials:

  • HIV-1 infected cells or purified virions produced in the presence of Atazanavir

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIV-1 Gag (e.g., anti-p24)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from HIV-1 infected cells treated with different concentrations of Atazanavir, or lyse purified virions produced under the same conditions.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against HIV-1 Gag overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The accumulation of the full-length Gag precursor (Pr55) and intermediate cleavage products will be apparent in the presence of effective concentrations of Atazanavir.

Impact on Host Cell Signaling Pathways

Beyond its direct antiviral effect, Atazanavir can also modulate host cell signaling pathways, which can have implications for both its therapeutic efficacy and potential side effects. Understanding these off-target effects is crucial for a comprehensive evaluation of the drug's utility in research.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Several studies have shown that Atazanavir can induce endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR) in various cell types, including hepatocytes and adipocytes.[4] This response is triggered by an accumulation of unfolded or misfolded proteins in the ER. The UPR aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. In the context of adipocytes, Atazanavir-induced ER stress has been linked to impaired adipogenesis and apoptosis, potentially contributing to the lipodystrophy observed in some patients.[4][5]

ER_Stress_UPR cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Atazanavir Atazanavir UnfoldedProteins Unfolded Protein Accumulation Atazanavir->UnfoldedProteins induces PERK PERK UnfoldedProteins->PERK activates IRE1 IRE1 UnfoldedProteins->IRE1 activates ATF6 ATF6 UnfoldedProteins->ATF6 activates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1s XBP1s IRE1->XBP1s splices XBP1 mRNA ATF6n ATF6 (n) ATF6->ATF6n cleavage & translocation ATF4 ATF4 eIF2a->ATF4 translation upregulation CHOP CHOP ATF4->CHOP induces UPR_Genes UPR Target Genes XBP1s->UPR_Genes activates ATF6n->UPR_Genes activates Apoptosis Apoptosis CHOP->Apoptosis promotes

Atazanavir-induced ER Stress and Unfolded Protein Response (UPR).

NF-κB and MAPK Signaling Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammation, cell survival, and proliferation. Some studies suggest that HIV protease inhibitors, including Atazanavir, can modulate these pathways. For instance, some protease inhibitors have been shown to affect NF-κB activation, which is a key transcription factor for HIV-1 gene expression.[6][7] The modulation of these pathways by Atazanavir can have complex and cell-type-specific effects on viral replication and host cell function. Further research is needed to fully elucidate the intricate interplay between Atazanavir and these critical signaling cascades in the context of HIV infection.

NFkB_MAPK_Signaling cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimuli Pro-inflammatory Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Gene_Expression Gene Expression (e.g., HIV LTR) MAPK->Gene_Expression regulates Atazanavir Atazanavir Atazanavir->IKK modulates? Atazanavir->MAPKKK modulates? NFkB_n->Gene_Expression activates

Potential modulation of NF-κB and MAPK signaling by Atazanavir.

Logical Workflow for Studying Atazanavir Resistance

The emergence of drug resistance is a major challenge in antiviral therapy. Atazanavir can be used as a tool to study the mechanisms of resistance. A typical workflow for investigating Atazanavir resistance is outlined below.

Resistance_Workflow cluster_InVitro In Vitro Selection cluster_Analysis Analysis of Resistant Strains cluster_Interpretation Interpretation Start Culture HIV-1 in the presence of Atazanavir Increase Gradually increase Atazanavir concentration Start->Increase Isolate Isolate resistant viral strains Increase->Isolate Genotypic Genotypic Analysis (Sequencing of protease gene) Isolate->Genotypic Phenotypic Phenotypic Analysis (IC50 determination) Isolate->Phenotypic Identify Identify resistance mutations (e.g., I50L) Genotypic->Identify Correlate Correlate genotype with phenotype Phenotypic->Correlate Biochemical Biochemical Analysis (Enzyme kinetics with mutant protease) Mechanism Elucidate the molecular mechanism of resistance Biochemical->Mechanism Identify->Biochemical Identify->Correlate Correlate->Mechanism

Workflow for investigating Atazanavir resistance mechanisms.

Conclusion

This compound is an invaluable tool for researchers investigating the intricacies of viral replication. Its well-defined mechanism of action, coupled with a wealth of quantitative data on its inhibitory properties, allows for precise experimental design. The detailed protocols provided in this guide offer a starting point for utilizing Atazanavir to probe various aspects of the viral life cycle, from enzymatic activity to the production of infectious particles. Furthermore, an understanding of its effects on host cell signaling pathways provides a more complete picture of its biological activity. As research into viral pathogenesis and antiviral drug discovery continues, this compound will undoubtedly remain a cornerstone reagent in the virologist's toolkit.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of Atazanavir Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atazanavir Sulfate, an azapeptide analogue, is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle.[1] By selectively targeting and binding to the active site of the HIV-1 protease, Atazanavir prevents the cleavage of viral Gag and Gag-Pol polyproteins. This action results in the production of immature, non-infectious viral particles, thereby reducing the viral load in infected individuals.[1][2] These application notes provide detailed protocols for the in vitro evaluation of this compound, covering its enzymatic inhibition, antiviral activity, and cytotoxicity. Additionally, insights into its effects on cellular pathways are presented.

Data Presentation: Quantitative Analysis of this compound In Vitro Activity

The following tables summarize the key in vitro activity parameters of this compound, providing a comparative overview of its potency and cytotoxic profile.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

ParameterCell Line/Assay ConditionHIV-1 StrainValueReference
EC50 RF/MT-2 cellsRF3.89 nM[3]
EC50 Various cell lines (PBMCs, macrophages, CEM-SS, MT-2)Laboratory and clinical isolates2 to 5 nM
IC50 Virus-infected H9 cellsNot specified~47 nM[3]

Table 2: In Vitro Inhibition of HIV-1 Protease by this compound

ParameterAssay ConditionValueReference
Ki Cell-free enzymatic assay2.66 nM[3]

Table 3: In Vitro Cytotoxicity of this compound

| Parameter | Cell Line | Assay | Value | Reference | | :--- | :--- | :--- | :--- | | CC50 | Host cells (unspecified) | XTT Assay | Not specified (protocol described) |[4] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accuracy in the evaluation of this compound.

Protocol 1: HIV-1 Protease Enzymatic Assay (Fluorogenic)

This protocol determines the inhibitory activity of this compound against purified HIV-1 protease using a fluorogenic substrate.

Materials:

  • Purified recombinant HIV-1 protease

  • Fluorogenic HIV-1 protease substrate (e.g., based on EDANS/DABCYL FRET pair)[5]

  • Assay Buffer: 1 M NaCl, 1 mM EDTA, 0.1 M sodium acetate (pH 5.5), 0.1% polyethylene glycol 8000[4]

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 80 µL of the diluted this compound or vehicle control (for no-inhibitor wells).

  • Add 10 µL of purified HIV-1 protease (final concentration ~2.5 nM) to each well.[4]

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration 1-15 µM).[4]

  • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.[4][6]

  • Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.

  • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[4]

Protocol 2: Cell-Based Antiviral Activity Assay (p24 Antigen ELISA)

This assay measures the ability of this compound to inhibit HIV-1 replication in a susceptible cell line by quantifying the production of the viral p24 capsid protein.

Materials:

  • Susceptible host cells (e.g., MT-2, CEM-SS, or PBMCs)

  • HIV-1 viral stock (e.g., HIV-1IIIB, HIV-1RF)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Seed the host cells in a 96-well plate at a density of 1 x 105 cells/mL in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 50 µL of the diluted this compound or medium control to the appropriate wells.

  • Infect the cells by adding 50 µL of HIV-1 viral stock at a predetermined multiplicity of infection (MOI).

  • Include uninfected cells as a negative control and infected, untreated cells as a positive control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days.

  • After the incubation period, centrifuge the plate to pellet the cells.

  • Carefully collect the cell culture supernatant.

  • Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.[7]

  • Determine the EC50 value by plotting the percentage of inhibition of p24 production against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Assay (XTT)

This protocol assesses the cytotoxic effect of this compound on host cells using the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay, which measures mitochondrial dehydrogenase activity in viable cells.

Materials:

  • Host cells (same as used in the antiviral assay)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the host cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the diluted this compound or medium control to the appropriate wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (e.g., 6 days).[4]

  • Following incubation, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT solution according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator, or until the color change is sufficient.

  • Measure the absorbance of the soluble formazan product at 450-500 nm with a reference wavelength of 650 nm using a microplate reader.

  • Determine the CC50 value by plotting the percentage of cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Mechanism of Action and HIV Life Cycle Inhibition

This compound's primary mechanism of action is the inhibition of HIV-1 protease, which is crucial for the maturation of new viral particles.

HIV_Lifecycle_Inhibition cluster_virus HIV Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Protease Protease Host Cell Receptor Host Cell Receptor Uncoating Uncoating Host Cell Receptor->Uncoating Reverse Transcription Reverse Transcription Uncoating->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription Transcription Host DNA->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Translation->Gag-Pol Polyprotein Proteolytic Cleavage Proteolytic Cleavage Gag-Pol Polyprotein->Proteolytic Cleavage Mature Viral Proteins Mature Viral Proteins Proteolytic Cleavage->Mature Viral Proteins Assembly Assembly Mature Viral Proteins->Assembly Budding Budding Assembly->Budding New Virion New Virion Budding->New Virion Release Atazanavir Atazanavir Atazanavir->Proteolytic Cleavage Inhibits HIV Virion HIV Virion HIV Virion->Host Cell Receptor Binding & Fusion

Atazanavir's inhibition of the HIV life cycle.
Experimental Workflow for In Vitro Evaluation

The following diagram illustrates the general workflow for the in vitro assessment of this compound.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Preparation Compound Preparation Enzymatic Assay Enzymatic Assay Compound Preparation->Enzymatic Assay Antiviral Assay Antiviral Assay Compound Preparation->Antiviral Assay Cytotoxicity Assay Cytotoxicity Assay Compound Preparation->Cytotoxicity Assay Cell Culture Cell Culture Cell Culture->Antiviral Assay Cell Culture->Cytotoxicity Assay Virus Propagation Virus Propagation Virus Propagation->Antiviral Assay Data Acquisition Data Acquisition Enzymatic Assay->Data Acquisition Antiviral Assay->Data Acquisition Cytotoxicity Assay->Data Acquisition IC50/EC50/CC50 Calculation IC50/EC50/CC50 Calculation Data Acquisition->IC50/EC50/CC50 Calculation Selectivity Index (SI) Calculation Selectivity Index (SI) Calculation IC50/EC50/CC50 Calculation->Selectivity Index (SI) Calculation

Workflow for Atazanavir in vitro evaluation.
Atazanavir-Induced Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

In addition to its primary antiviral activity, Atazanavir has been shown to induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR). This can contribute to off-target effects and potential toxicities.

ER_Stress_UPR cluster_upr_branches UPR Signaling Branches cluster_downstream Downstream Effects Atazanavir Atazanavir ER Stress ER Stress Atazanavir->ER Stress Induces UPR Activation UPR Activation ER Stress->UPR Activation PERK PERK UPR Activation->PERK IRE1 IRE1 UPR Activation->IRE1 ATF6 ATF6 UPR Activation->ATF6 eIF2α Phosphorylation eIF2α Phosphorylation PERK->eIF2α Phosphorylation Leads to XBP1 Splicing XBP1 Splicing IRE1->XBP1 Splicing Leads to ATF6 Cleavage ATF6 Cleavage ATF6->ATF6 Cleavage Leads to CHOP Expression CHOP Expression eIF2α Phosphorylation->CHOP Expression Induces XBP1 Splicing->CHOP Expression Induces ATF6 Cleavage->CHOP Expression Induces Apoptosis Apoptosis CHOP Expression->Apoptosis Promotes

Atazanavir-induced ER stress and UPR pathway.

References

Application Notes and Protocols for Testing Atazanavir Sulfate Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro efficacy of Atazanavir Sulfate, a potent HIV-1 protease inhibitor. The following sections describe the necessary cell culture techniques, cytotoxicity assays, and viral replication assays to determine the compound's antiviral activity.

Introduction

This compound is an azapeptide HIV-1 protease inhibitor that specifically targets the viral protease enzyme.[1][2] This enzyme is crucial for the cleavage of viral Gag and Gag-Pol polyproteins, a necessary step in the maturation of infectious virions.[1][3][4] By inhibiting this process, Atazanavir prevents the formation of mature, infectious HIV particles.[1][3][4] These protocols outline the experimental procedures to quantify the inhibitory effects of this compound on HIV-1 replication in relevant cell lines.

Recommended Cell Lines

The selection of an appropriate cell line is critical for the accurate assessment of Atazanavir's efficacy. T-lymphocyte and macrophage cell lines are common choices as they are primary targets of HIV-1 in vivo.

Table 1: Recommended Human Cell Lines for Atazanavir Efficacy Studies

Cell LineCell TypeKey Characteristics
H9 T-lymphocyteA classic cell line used for HIV-1 isolation and propagation.[5]
MT-2 T-lymphotropicHighly permissive to HIV-1 infection and replication.[5]
CEM-GFP T-lymphoblastReporter cell line expressing Green Fluorescent Protein (GFP) upon HIV infection.
A3.01 T-lymphoblasticSubclone of the CEM cell line, highly susceptible to HIV-1 infection.
ACH-2 T-cellLatently infected with a single integrated copy of the HIV-1 genome.
U251, T98G, LN229 GlioblastomaUsed to study the effects of Atazanavir on non-lymphoid cells.[5]
HepG2 HepatocyteUseful for studying drug metabolism and potential hepatotoxicity.[5]

Experimental Workflow

The overall workflow for testing the efficacy of this compound involves determining its cytotoxicity to select a non-toxic concentration range for antiviral assays, followed by the quantification of viral replication inhibition.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy Assessment A Prepare serial dilutions of this compound C Treat cells with this compound A->C B Seed cells in a 96-well plate B->C D Perform XTT Assay C->D E Calculate CC50 (50% Cytotoxic Concentration) D->E F Infect cells with HIV-1 G Treat infected cells with non-toxic concentrations of this compound F->G H Culture for several days G->H I Harvest supernatant H->I J Quantify viral replication (p24 ELISA or RT Assay) I->J K Calculate EC50 (50% Effective Concentration) J->K

Caption: Experimental workflow for this compound efficacy testing.

Signaling Pathway: HIV Life Cycle and Inhibition by Atazanavir

Atazanavir acts at a late stage of the HIV life cycle, specifically inhibiting the protease enzyme responsible for viral maturation.

HIV_Lifecycle cluster_host Host CD4+ Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fusion 2. Fusion & Uncoating ReverseTranscription 3. Reverse Transcription (RNA to DNA) Fusion->ReverseTranscription Integration 4. Integration into Host DNA ReverseTranscription->Integration Replication 5. Replication (Viral DNA transcribed to viral RNA) Integration->Replication Assembly 6. Assembly of new virus particles Budding 7. Budding Assembly->Budding Mature_Virion 8. Mature (Infectious) Virion Budding->Mature_Virion Atazanavir_Action Atazanavir Inhibits Protease Budding->Atazanavir_Action Replication->Assembly HIV_Virion 1. HIV Virion Binding HIV_Virion->Fusion Atazanavir_Action->Mature_Virion Blocks Maturation

Caption: HIV life cycle and the inhibitory action of Atazanavir.

Experimental Protocols

Protocol 1: Cytotoxicity Assay using XTT

This protocol determines the concentration of this compound that is toxic to the host cells, allowing for the selection of non-toxic concentrations for antiviral assays. The XTT assay measures the metabolic activity of cells, which correlates with cell viability.[6]

Materials:

  • Selected host cell line

  • Complete cell culture medium

  • This compound

  • 96-well clear-bottom microplates

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent

  • Electron coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 to 10,000 cells in 100 µL of complete culture medium per well in a 96-well plate.[6]

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the respective drug dilutions.

    • Incubate for 6 days at 37°C in a 5% CO2 incubator.[5][7]

  • XTT Assay:

    • Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the XTT working solution to each well.[6]

    • Incubate the plate for 2-5 hours at 37°C, protected from light.[6]

    • Measure the absorbance at 450 nm and a reference wavelength of 660 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the absorbance of the background control wells from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Table 2: Example Cytotoxicity Data for this compound

This compound (µM)Absorbance (450nm)% Cell Viability
0 (Untreated Control)1.250100
11.24599.6
101.20096.0
251.05084.0
500.62550.0
1000.15012.0
Protocol 2: HIV-1 p24 Antigen ELISA

This assay quantifies the amount of p24 capsid protein in the cell culture supernatant, which is a direct measure of viral replication.[8]

Materials:

  • Supernatant from HIV-1 infected cell cultures

  • p24 ELISA kit (commercial kits are widely available)

  • Recombinant p24 standard

  • Wash buffer

  • Detection antibody (e.g., biotinylated anti-p24)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat a 96-well ELISA plate with a capture antibody against p24 antigen and incubate overnight at room temperature. (This step is often pre-done in commercial kits).

  • Sample and Standard Preparation:

    • Prepare serial dilutions of the recombinant p24 standard to generate a standard curve (e.g., 0 to 400 pg/mL).[6]

    • Harvest supernatant from the infected and treated cell cultures. It may be necessary to dilute the samples.

  • Assay:

    • Add 100 µL of standards and samples to the wells in duplicate.

    • Incubate for 1-2 hours at 37°C.[6]

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of the detection antibody to each well and incubate for 1 hour at 37°C.

    • Wash the plate as before.

    • Add 100 µL of Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.

    • Wash the plate as before.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Add 50-100 µL of stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Generate a standard curve by plotting the absorbance versus the concentration of the p24 standards.

    • Determine the concentration of p24 in the samples by interpolating their absorbance values from the standard curve.

    • Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the untreated infected control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the drug concentration.

Table 3: Example p24 ELISA Data for this compound Efficacy

This compound (nM)p24 Concentration (pg/mL)% Inhibition
0 (Infected Control)3500
128020
2.521040
517550
109074.3
203590
Protocol 3: Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the conversion of the viral RNA genome into DNA.[9] A reduction in RT activity in the culture supernatant indicates inhibition of viral replication.

Materials:

  • Supernatant from HIV-1 infected cell cultures

  • Reverse Transcriptase Assay Kit (colorimetric or fluorometric)

  • Lysis buffer

  • Reaction buffer

  • Template/primer (e.g., poly(A)/oligo(dT))

  • Labeled nucleotides (e.g., DIG- and Biotin-dUTP)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Harvest cell-free supernatant from infected and treated cultures.

    • Lyse the viral particles in the supernatant using the provided lysis buffer to release the RT enzyme.

  • RT Reaction:

    • Prepare a reaction mixture containing reaction buffer, template/primer, and labeled nucleotides.

    • Add the lysed sample to the reaction mixture.

    • Incubate at 37°C for 1-2 hours to allow for the synthesis of labeled DNA.[10]

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA.

    • Incubate for 1 hour at 37°C.

    • Wash the plate to remove unbound components.

    • Add an anti-digoxigenin antibody conjugated to peroxidase (Anti-DIG-POD).

    • Incubate for 1 hour at 37°C.

    • Wash the plate.

    • Add a peroxidase substrate (e.g., ABTS) and incubate until color develops.

    • Stop the reaction and measure the absorbance.

  • Data Analysis:

    • The absorbance is proportional to the RT activity.

    • Calculate the percentage of inhibition of RT activity for each this compound concentration compared to the untreated infected control.

    • Determine the EC50 by plotting the percentage of inhibition against the drug concentration.

Table 4: Example Reverse Transcriptase Assay Data

This compound (nM)RT Activity (Absorbance)% Inhibition
0 (Infected Control)1.5000
11.20020
2.50.90040
50.75050
100.45070
200.15090

Summary of Quantitative Data

The following table summarizes key in vitro efficacy and cytotoxicity data for this compound.

Table 5: In Vitro Activity of this compound

ParameterCell LineValueReference
Ki (Inhibition Constant) Cell-free assay2.66 nM[5]
IC50 (vs. p55 cleavage) H9 cells~47 nM[5]
EC50 (Antiviral Activity) RF/MT-2 strains3.89 nM[5]
CC50 (Cytotoxicity) Host cellsVaries by cell line[5][7]

Conclusion

These protocols provide a comprehensive framework for the in vitro evaluation of this compound's efficacy against HIV-1. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the compound's antiviral activity and cytotoxicity, which is essential for preclinical drug development and further research into its mechanism of action.

References

Application Notes & Protocols for Developing Sustained-Release Formulations of Atazanavir Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atazanavir Sulfate (ATZ) is an antiretroviral protease inhibitor used in the treatment of HIV-1 infection.[1][2] As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low solubility and high permeability.[3][4] Its oral bioavailability is often limited by pH-dependent solubility, rapid first-pass metabolism, and P-glycoprotein efflux.[3][5][6] Developing sustained-release (SR) formulations for this compound is a key research goal aimed at improving its therapeutic efficacy. SR systems can enhance bioavailability, reduce dosing frequency, minimize side effects like hyperbilirubinemia and nephrolithiasis, and improve patient compliance.[1][7]

This document provides detailed application notes and protocols for the research and development of various sustained-release formulations of this compound, including lipid-based nanoparticles and polymeric matrix systems.

Logical Workflow for Sustained-Release Formulation Development

The development process for a novel sustained-release formulation follows a structured pipeline from initial design to pre-clinical evaluation. This involves selecting appropriate materials, preparing the formulation, and conducting a comprehensive series of characterization tests to ensure quality and performance.

G cluster_0 Phase 1: Formulation Design & Preparation cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: In Vitro Performance Evaluation cluster_3 Phase 4: Pre-clinical Assessment A Excipient Selection (Lipids, Polymers, Surfactants) B Solubility & Compatibility Studies (FTIR, DSC) A->B C Formulation Preparation (e.g., Homogenization, Direct Compression) B->C D Particle Size & Zeta Potential C->D E Drug Loading & Entrapment Efficiency C->E F Morphological Analysis (SEM, TEM) D->F H In Vitro Dissolution & Drug Release Kinetics D->H G Solid-State Characterization (XRD, DSC) E->G E->H F->H G->H I Stability Studies H->I J In Vivo Pharmacokinetic Studies (Bioavailability) I->J

Caption: General workflow for developing and evaluating sustained-release drug delivery systems.

Application Note 1: Lipid-Based Nanoparticulate Systems

Lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), are promising systems for enhancing the oral bioavailability of lipophilic drugs like Atazanavir.[8][9] They can improve drug solubility, protect the drug from degradation in the gastrointestinal tract, and facilitate lymphatic transport, thereby bypassing first-pass metabolism.[8]

Formulation Strategy: Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that are stabilized by surfactants. The hot homogenization technique followed by ultrasonication is a common and effective method for their preparation.[8]

Data Summary: SLN Formulations & Characteristics

The choice of lipids and surfactants significantly impacts the final characteristics of the SLNs, such as particle size, entrapment efficiency, and drug release profile.

Formulation Code (Example)Solid LipidSurfactant/StabilizerParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Drug Release (at 12h) (%)Reference
F18 (Optimized)Witepsol E85Tego Care 45079.21-16.199.5281.40[8]
-Tri-stearinCremophor RH40>100-15.1 to -23.5794.83 - 99.5254.90 - 81.40[8]
-Precirol ATO 5Cremophor RH 40227.6-71.09~70 (at 12h)[9]
---~167---[10][11]
Experimental Protocol: Preparation of Atazanavir-Loaded SLNs by Hot Homogenization

This protocol is based on the methodology for preparing Atazanavir-loaded SLNs.[8]

Materials:

  • This compound (Drug)

  • Solid Lipid (e.g., Witepsol E85, Tri-stearin, Precirol ATO 5)[8][9]

  • Surfactant/Stabilizer (e.g., Tego Care 450, Cremophor RH40, Pluronic F68)[8][9]

  • Organic Solvents (e.g., Methanol, Chloroform)[8]

  • Distilled Water

Equipment:

  • Rotary Evaporator

  • Water Bath

  • High-Shear Homogenizer

  • Probe Sonicator

  • Magnetic Stirrer

Procedure:

  • Preparation of Lipid Phase:

    • Dissolve a defined amount of this compound and the chosen solid lipid (e.g., Witepsol E85) in a 1:1 mixture of methanol and chloroform.[8]

    • Remove the organic solvents completely using a rotary evaporator to form a thin lipid film.[8]

    • Melt the lipid layer by heating it in a water bath to a temperature approximately 5°C above the melting point of the lipid.[8]

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant(s) and any stabilizer (e.g., Tego Care 450) in distilled water.[8]

    • Heat the aqueous phase to the same temperature as the molten lipid phase.[8]

  • Emulsification:

    • Add the hot aqueous phase to the molten lipid phase under continuous stirring with a high-shear homogenizer.

    • Continue homogenization for a specified time (e.g., 30 minutes) to form a coarse oil-in-water emulsion.[9]

  • Nanoparticle Formation:

    • Immediately subject the hot pre-emulsion to probe sonication to reduce the particle size to the nanometer range, resulting in the formation of an SLN dispersion.[8][9]

  • Cooling and Solidification:

    • Allow the resulting nanoemulsion to cool down to room temperature while stirring, which allows the lipid to recrystallize and form solid nanoparticles.

  • Optional Lyophilization:

    • For conversion to a dry powder, the SLN dispersion can be mixed with a cryoprotectant (e.g., 1% w/v mannitol) and freeze-dried.[9]

G cluster_Lipid Lipid Phase cluster_Aqueous Aqueous Phase cluster_Process Processing L1 Dissolve ATZ & Solid Lipid in Organic Solvent L2 Evaporate Solvent (Lipid Film Formation) L1->L2 L3 Melt Lipid Phase (> Melting Point) L2->L3 P1 Hot Homogenization (Coarse Emulsion) L3->P1 A1 Dissolve Surfactant in Distilled Water A2 Heat Aqueous Phase (Same Temperature) A1->A2 A2->P1 P2 Probe Sonication (Nanoemulsion) P1->P2 P3 Cooling & Stirring (SLN Formation) P2->P3 F ATZ-Loaded SLN Dispersion P3->F Final Product

Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs) via hot homogenization.

Application Note 2: Polymeric Floating Matrix Tablets

Gastro-retentive drug delivery systems, such as floating matrix tablets, are designed to remain in the stomach for an extended period, which is particularly beneficial for drugs like Atazanavir that have enhanced solubility and absorption in the acidic environment of the stomach.[1][3] These systems can provide sustained drug release, leading to improved bioavailability.

Formulation Strategy: Non-Ebullient Floating Tablets

These tablets are formulated using swellable polymers that, upon contact with gastric fluid, form a gel-like matrix. This matrix swells, reduces in density to less than that of gastric fluid (allowing it to float), and controls the release of the drug via diffusion and/or erosion. Polymers like HPMC K100M and PEO are commonly used.[1]

Data Summary: Floating Matrix Tablet Formulations & Performance

The type and concentration of the polymer are critical factors that influence the floating properties and the rate of drug release.

Formulation Code (Example)Polymer(s)Polymer Conc. (%)Floating Lag TimeTotal Float Time (hrs)Drug Release (at 10h) (%)Reference
F4Pullulan Gum44.4%< 2 min> 1079[1][12]
F12HPMC K100M44.0%< 2 min> 1237[1]
F8PEO WSR Coagulant44.4%< 2 min> 1245.8[1][12]
F13PEO + HPMC K100M28.5% total< 2 min> 1234.2[1]
OptimizedMethocel K100M, Ethyl Cellulose, NaHCO₃--> 1299.76 (at 12h)[13][14]
Experimental Protocol: Preparation of Floating Matrix Tablets by Direct Compression

This protocol describes a standard direct compression method for manufacturing floating tablets.[1]

Materials:

  • This compound (Drug)

  • Sustained-Release Polymer (e.g., HPMC K100M, Pullulan Gum, PEO WSR Coagulant)[1]

  • Filler/Binder (e.g., Microcrystalline Cellulose)

  • Glidant (e.g., Talc)[1]

  • Lubricant (e.g., Magnesium Stearate)[1]

Equipment:

  • Sieves (#40 or #44 mesh)[1][2]

  • Blender (e.g., V-blender or geometric mixing)

  • Tablet Compression Machine

Procedure:

  • Sifting: Accurately weigh all ingredients. Sift this compound and the other excipients (polymer, filler) through a #40 sieve to ensure uniform particle size and de-agglomeration.[1]

  • Blending:

    • Place the sifted drug and polymers into a blender.

    • Mix for 15-20 minutes to achieve a homogenous blend.

    • Add the glidant (Talc) and lubricant (Magnesium Stearate) to the blend and mix for an additional 3-5 minutes.

  • Compression:

    • Load the final blend into the hopper of a tablet compression machine.

    • Compress the blend into tablets of a specified weight and hardness.

  • Evaluation:

    • Evaluate the prepared tablets for physicochemical properties such as weight variation, hardness, friability, and drug content.

Protocol 1: Standard Characterization of Formulations

Consistent and thorough characterization is essential to ensure the quality and performance of the developed sustained-release formulations.

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. Laser Doppler Anemometry measures the electrophoretic mobility to determine the zeta potential, which indicates the surface charge and stability of the nanoparticles.

  • Procedure:

    • Dilute the nanoparticle dispersion (e.g., SLNs) with deionized, filtered water to an appropriate concentration.[10]

    • Transfer the diluted sample to a disposable cuvette.

    • Analyze the sample using a Zetasizer or similar instrument to obtain values for particle size, PDI, and zeta potential.[8]

Entrapment Efficiency (EE) and Drug Loading (DL)
  • Principle: This method involves separating the unentrapped (free) drug from the nanoparticles and quantifying the amount of drug that has been successfully encapsulated.

  • Procedure:

    • Place a known amount of the nanoparticle dispersion into a centrifuge tube.

    • Centrifuge at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.[15]

    • Carefully collect the supernatant, which contains the unentrapped drug.

    • Measure the concentration of the drug in the supernatant using a validated analytical method like HPLC or UV-Vis spectrophotometry.[15]

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

In Vitro Drug Release (Dissolution Study)
  • Principle: This test evaluates the rate and extent of drug release from the formulation over time in a simulated physiological fluid.

  • Procedure (for Nanoparticles using Dialysis Method): [9][16]

    • Activate a dialysis bag (e.g., MWCO 12,000 Da) by soaking it in the dissolution medium.

    • Place a specific volume of the nanoparticle formulation (equivalent to a known amount of Atazanavir) inside the dialysis bag and seal both ends.[16]

    • Suspend the bag in a vessel of a USP dissolution apparatus (Type I or II) containing 900 mL of dissolution medium (e.g., 0.1 N HCl pH 1.2, or phosphate buffer pH 6.8).[9][16]

    • Maintain the temperature at 37 ± 0.5°C and stir at a constant speed (e.g., 50 or 100 rpm).[9][16]

    • At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Filter the samples and analyze the drug concentration using HPLC or UV-Vis spectrophotometry.

Solid-State Characterization (FTIR & DSC)
  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify any potential chemical interactions between the drug and the excipients. Samples of the pure drug, individual excipients, and the final formulation are scanned, and their spectra are compared for any significant shifts or disappearance of characteristic peaks.[1][8]

  • Differential Scanning Calorimetry (DSC): Used to evaluate the physical state of the drug within the formulation (crystalline vs. amorphous). A shift or disappearance of the drug's melting endotherm in the formulation's thermogram suggests that the drug is molecularly dispersed or has converted to an amorphous state, which can enhance solubility.[9][16]

Protocol 2: Quantitative Analysis of Atazanavir by RP-HPLC

A validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method is crucial for the accurate quantification of this compound in bulk, during formulation development, and in dissolution samples. The following is a consolidated protocol based on several published methods.[17][18][19][20]

Chromatographic Conditions
ParameterConditionReference(s)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[17][18][19]
Mobile Phase Varies; common mixtures include: • Methanol:Water (90:10 v/v), pH 3.55 with Acetic Acid • Acetonitrile:Water (80:20 v/v), pH 3.0 • 1% Acetic Acid:Methanol (20:80 v/v)[17][18][19]
Flow Rate 0.5 - 1.0 mL/min[17][18][19]
Detection Wavelength 249 nm or 255 nm[17][18][19]
Injection Volume 20 µL[19]
Column Temperature Ambient or 30°C[19][20]
Retention Time Typically 3.7 - 8.4 min (depends on exact conditions)[17][18][19]
Procedure
  • Preparation of Mobile Phase: Prepare the chosen mobile phase, filter it through a 0.45 µm membrane filter, and degas it by sonication for 10-15 minutes.[17]

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).[17]

  • Preparation of Calibration Curve:

    • From the stock solution, prepare a series of working standard solutions with concentrations ranging from approximately 10 to 100 µg/mL.[17][19]

    • Inject each standard solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration. The curve should exhibit good linearity (R² ≥ 0.999).[17][18]

  • Sample Analysis:

    • Prepare the sample solution by dissolving the formulation in the mobile phase, ensuring the final concentration falls within the linear range of the calibration curve.

    • Inject the sample solution and record the chromatogram.

    • Determine the concentration of Atazanavir in the sample by comparing its peak area to the calibration curve.

References

Application Notes and Protocols for Studying Atazanavir Sulfate in Protease Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Atazanavir Sulfate in preclinical research to investigate its interactions within combination therapies. The protocols detailed below are intended to offer standardized methods for assessing synergistic, additive, or antagonistic effects when combined with other antiretroviral agents, particularly other protease inhibitors.

Introduction to this compound

Atazanavir is an azapeptide HIV-1 protease inhibitor (PI) that plays a crucial role in combination antiretroviral therapy (cART). [1]It selectively binds to the active site of HIV-1 protease, an enzyme essential for the cleavage of viral Gag and Gag-Pol polyproteins. This inhibition prevents the maturation of viral particles, rendering them non-infectious. [2][3]Atazanavir is often co-administered with a low dose of ritonavir, another protease inhibitor, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, thereby "boosting" atazanavir's plasma concentrations. [4] Understanding the intricate interactions of atazanavir with other antiretroviral drugs is paramount for optimizing therapeutic regimens, overcoming drug resistance, and minimizing toxicity. These notes provide the foundational protocols to explore these interactions in a laboratory setting.

Quantitative Data on Atazanavir Interactions

The following tables summarize key quantitative parameters for Atazanavir, both alone and in combination, derived from various in vitro and in vivo studies.

Table 1: In Vitro Anti-HIV-1 Activity of Atazanavir

Parameter Value Cell Line/Virus
EC502-5 nMWild-type HIV-1
EC909-15 nMWild-type HIV-1

EC50/EC90: 50% and 90% effective concentration, respectively.

Table 2: Pharmacokinetic Parameters of Atazanavir in Combination Therapy (Clinical Data)

Co-administered Drug(s) Atazanavir Parameter Value Notes
Ritonavir (100 mg)Cmin390 ± 460 ng/mLBoosted regimen. [5]
Ritonavir (100 mg)Cmax3051 ± 1996 ng/mLBoosted regimen. [5]
Ritonavir (100 mg)AUC2429,913 ± 17,686 ng·h/mLBoosted regimen. [5]
Lopinavir/RitonavirCmin876 ± 460 ng/mLCombination with LPV/r provides a higher Atazanavir Cmin. [5]

Cmin: Trough concentration; Cmax: Maximum concentration; AUC24: Area under the curve over 24 hours.

Signaling Pathways and Mechanistic Insights

Atazanavir's interactions with other drugs and its cellular effects are not solely limited to HIV-1 protease inhibition. Understanding its impact on cellular signaling pathways is crucial for a comprehensive assessment of combination therapies.

cluster_0 HIV-1 Replication Cycle cluster_1 Atazanavir's Mechanism of Action cluster_2 Cellular Effects HIV-1 HIV-1 Gag_Pol_Polyprotein Gag_Pol_Polyprotein HIV-1->Gag_Pol_Polyprotein Translation Mature_Virions Mature_Virions Gag_Pol_Polyprotein->Mature_Virions Cleavage HIV_Protease HIV_Protease Gag_Pol_Polyprotein->HIV_Protease Atazanavir Atazanavir Atazanavir->HIV_Protease Inhibits ER_Stress ER_Stress Atazanavir->ER_Stress Induces Adipogenesis Adipogenesis Atazanavir->Adipogenesis Inhibits Apoptosis Apoptosis ER_Stress->Apoptosis Leads to

Caption: Atazanavir's primary mechanism and cellular effects.

Recent studies suggest that Atazanavir can induce endoplasmic reticulum (ER) stress, which may contribute to cellular apoptosis. [4]This is an important consideration when combining it with other drugs that may also affect cellular stress pathways. Furthermore, Atazanavir has been shown to inhibit adipogenesis, the formation of fat cells, which could be a factor in the metabolic side effects observed with some protease inhibitors. [4]

Experimental Protocols

In Vitro Anti-HIV Activity Assay (p24 Antigen ELISA)

This protocol is designed to determine the 50% inhibitory concentration (IC50) of Atazanavir alone and in combination with other antiretroviral agents.

A Seed target cells (e.g., PBMCs or T-cell lines) C Add drug dilutions to cells A->C B Prepare serial dilutions of Atazanavir and combination drug(s) B->C D Infect cells with HIV-1 C->D E Incubate for 3-7 days D->E F Collect supernatant E->F G Quantify HIV-1 p24 antigen by ELISA F->G H Calculate IC50 and Combination Index (CI) G->H

Caption: Workflow for determining anti-HIV activity.

Materials:

  • Target cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs, or a susceptible T-cell line like CEM-GXR)

  • HIV-1 viral stock

  • This compound and other test compounds

  • 96-well cell culture plates

  • Complete cell culture medium

  • HIV-1 p24 Antigen ELISA kit

  • Plate reader

Procedure:

  • Cell Preparation: Seed target cells in a 96-well plate at a predetermined optimal density.

  • Drug Dilution: Prepare serial dilutions of this compound and the combination drug(s) in culture medium. For combination studies, a fixed-ratio or a checkerboard (matrix) dilution series can be used.

  • Drug Treatment: Add the drug dilutions to the appropriate wells. Include wells for each drug alone and the combinations, as well as no-drug controls.

  • Infection: Add a pre-titered amount of HIV-1 to the wells.

  • Incubation: Incubate the plates for a period of 3 to 7 days, allowing for viral replication.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the IC50 for each drug alone and for the combinations. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of Atazanavir and its combinations on host cells to determine the therapeutic index.

Materials:

  • Host cells (same as used in the antiviral assay)

  • This compound and other test compounds

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a acidified isopropanol solution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the incubation period.

  • Drug Treatment: Add serial dilutions of Atazanavir and the combination drug(s) to the wells. Include a no-drug control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-7 days).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure

References

Troubleshooting & Optimization

Technical Support Center: Atazanavir Sulfate Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for atazanavir sulfate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions?

This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[1] Its solubility is highly pH-dependent, being practically insoluble at neutral pH.[1] For optimal dissolution, an acidic environment is required.[2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[3][4] It is soluble in DMSO at concentrations up to 166 mg/mL.[5] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[3] Other organic solvents like ethanol and dimethylformamide (DMF) can also be used.[4]

Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?

This is a common issue known as "crashing out." It occurs when the drug, which is soluble in the organic solvent, is introduced into an aqueous medium where its solubility is poor. To mitigate this, consider the following:

  • Lower the final concentration: Ensure the final concentration of this compound in your assay is below its aqueous solubility limit at the pH of your medium.

  • Increase the solvent concentration (with caution): While increasing the percentage of the organic solvent in the final solution can help, be mindful of solvent toxicity to your cells. It is crucial to run a vehicle control to assess the effect of the solvent on your experimental system.

  • Use a surfactant or co-solvent: Incorporating a small amount of a biocompatible surfactant like Tween-80 or a co-solvent such as PEG300 in your final dilution can help maintain solubility.[]

  • pH adjustment: If your experimental system allows, acidifying the aqueous medium can improve the solubility of this compound.[2]

Q4: Are there any advanced formulation strategies to improve the solubility of this compound for in vitro studies?

Yes, several techniques can enhance the aqueous solubility of this compound:

  • Nanocrystallization: This technique reduces the particle size of the drug, thereby increasing its surface area and dissolution rate.[7]

  • Hydrotropic Solubilization: Using hydrotropic agents like urea and sodium benzoate can significantly increase the aqueous solubility of this compound.[8][9]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, enhancing solubility and dissolution.[10]

  • Spherical Crystallization: This technique can improve the flow properties, solubility, and dissolution rate of the drug.[11]

Troubleshooting Guide

Issue: Low or inconsistent results in in vitro assays.

This could be due to poor solubility and bioavailability of this compound in your experimental setup.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Ensure your this compound stock solution is clear and free of precipitates.

    • Use fresh, high-purity solvents.

    • Store stock solutions appropriately, typically at -20°C, and avoid repeated freeze-thaw cycles.[4]

  • Optimize Dilution Protocol:

    • Perform serial dilutions to reach the final concentration.

    • Add the drug stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion.

  • Assess Solubility in Your System:

    • Before conducting your main experiment, perform a preliminary solubility test of this compound in your specific cell culture medium or buffer at the desired concentration.

    • Visually inspect for any precipitation or cloudiness.

  • Consider a Different Solubilization Approach:

    • If direct dilution from an organic stock is problematic, explore the formulation strategies mentioned in the FAQ section, such as using surfactants or preparing a nanocrystal formulation.

Data on this compound Solubility

The following table summarizes the solubility of this compound in various solvents and with different enhancement techniques.

Solvent/TechniqueSolubilityReference
Pure Drug
Water (Distilled)4.174 ± 0.02 mg/mL[7]
Water (Slightly soluble)4-5 mg/mL[2][12]
Phosphate Buffer (pH 6.8)20.547 ± 0.05 mg/mL[7]
DMSO100 mg/mL (124.54 mM)[3]
DMSO166 mg/mL (206.74 mM) with ultrasonic and warming[5][]
Ethanol~2 mg/mL[4]
Dimethylformamide (DMF)~25 mg/mL[4]
With Enhancement Techniques
Nanocrystals (in Distilled Water)40.068 ± 0.09 mg/mL[7]
Nanocrystals (in Phosphate Buffer pH 6.8)160.182 ± 0.14 mg/mL[7]
Hydrotropic Solubilization (Urea)4.42-fold increase in water[8]
Hydrotropic Solubilization (Sodium Benzoate)3.178-fold increase in water[8]
Hydrotropic Solubilization (Urea + Sodium Benzoate)8.78-fold increase in water[8]
Spherical Agglomerates4.88 to 39.89 mg/mL[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[3]

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.[5]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[4]

Protocol 2: Nanocrystallization of this compound (Emulsion-Solvent Diffusion Method)

This protocol is a generalized representation based on the principles described in the literature.[7]

  • Organic Phase Preparation: Dissolve this compound and a stabilizer (e.g., PEG 6000) in a suitable organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution, which will act as the anti-solvent.

  • Emulsification: Add the organic phase to the aqueous phase under continuous stirring to form an emulsion.

  • Solvent Removal: Remove the organic solvent by stirring for an extended period (e.g., 4-5 hours) at a controlled speed.

  • Nanosuspension Formation: As the organic solvent diffuses into the aqueous phase, the drug precipitates as nanocrystals.

  • Cooling and Storage: Rapidly cool the resulting nanosuspension and store appropriately.

Visualizations

experimental_workflow Workflow for Preparing this compound for In Vitro Assays start Start: Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock_solution Clear Stock Solution dissolve->stock_solution dilute Dilute in Aqueous Medium (e.g., Cell Culture Medium) stock_solution->dilute check_precipitation Observe for Precipitation dilute->check_precipitation no_precipitate Proceed with Experiment check_precipitation->no_precipitate No precipitate Troubleshoot check_precipitation->precipitate Yes troubleshoot_options Options: - Lower Final Concentration - Use Surfactants/Co-solvents - Adjust pH - Consider Advanced Formulations precipitate->troubleshoot_options

Caption: A logical workflow for preparing this compound solutions for in vitro experiments.

mechanism_of_action Mechanism of Action of Atazanavir cluster_hiv_lifecycle HIV Life Cycle in Host Cell viral_entry 1. Viral Entry reverse_transcription 2. Reverse Transcription (Viral RNA -> Viral DNA) viral_entry->reverse_transcription integration 3. Integration (Viral DNA into Host DNA) reverse_transcription->integration transcription_translation 4. Transcription & Translation (Production of Viral Polyproteins) integration->transcription_translation polyprotein_cleavage 5. Polyprotein Cleavage (by HIV Protease) transcription_translation->polyprotein_cleavage viral_assembly 6. Viral Assembly & Maturation polyprotein_cleavage->viral_assembly budding 7. Budding & Release of New Virions viral_assembly->budding atazanavir Atazanavir atazanavir->inhibition inhibition->polyprotein_cleavage Inhibits

Caption: Atazanavir inhibits HIV-1 protease, preventing the cleavage of viral polyproteins.

References

Technical Support Center: Crystallization of Atazanavir Sulfate for X-ray Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Atazanavir Sulfate crystallization. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality crystals of this compound suitable for X-ray diffraction studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your crystallization experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: I am consistently obtaining an amorphous precipitate instead of crystals. What should I do?

A1: Amorphous precipitation is a common issue, often caused by high supersaturation levels leading to rapid nucleation. Here are several strategies to promote crystalline growth:

  • Reduce the rate of supersaturation: Slow down the addition of the anti-solvent or the cooling rate of the solution. This gives the molecules more time to orient themselves into an ordered crystal lattice.[1][2]

  • Decrease the concentration: Start with a more dilute solution of this compound.

  • Use a different solvent system: The choice of solvent is critical. Experiment with solvents that have a moderate solubility for this compound.

  • Introduce seed crystals: Adding a small amount of pre-existing crystal (seed) can provide a template for further crystal growth, bypassing the initial nucleation barrier.[3]

  • Check for impurities: Impurities can inhibit crystallization. Ensure the purity of your this compound sample.[1]

Q2: My crystals are too small for X-ray diffraction. How can I grow larger crystals?

A2: The formation of numerous small crystals is often a result of a high nucleation rate. To encourage the growth of larger crystals, you need to favor crystal growth over nucleation:

  • Optimize the supersaturation level: A lower level of supersaturation will reduce the nucleation rate and allow existing crystals to grow larger. This can be achieved by slowing down the cooling or anti-solvent addition rate.

  • Utilize seeding: Introduce a limited number of seed crystals into a slightly supersaturated solution. This will encourage the growth of these seeds rather than the formation of new nuclei.

  • Control the temperature: Maintain a constant temperature within the metastable zone (the region between the solubility curve and the supersolubility curve) to promote growth without new nucleation.

  • Stirring: Gentle agitation can help to maintain a uniform concentration and temperature, which can promote the growth of larger, more uniform crystals. However, vigorous stirring can sometimes lead to secondary nucleation and smaller crystals.

Q3: The crystallization process is resulting in needle-like crystals, which are difficult to handle and analyze. How can I change the crystal habit?

A3: Crystal habit (the external shape of a crystal) is influenced by the solvent, impurities, and crystallization conditions. To move away from a needle-like morphology:

  • Change the solvent: Different solvents can interact differently with the growing crystal faces, leading to changes in crystal shape. Experiment with a variety of solvents or solvent mixtures.

  • Introduce additives: Small amounts of certain additives can selectively adsorb to specific crystal faces, inhibiting their growth and altering the overall crystal habit.

  • Control the supersaturation: Very high supersaturation can sometimes favor the growth of needle-like crystals. Reducing the supersaturation rate might promote the growth of more equant (block-like) crystals.[4]

  • pH adjustment: Since this compound's solubility is pH-dependent, adjusting the pH of the crystallization medium can influence the crystal habit.

Q4: My solution "oils out" during crystallization, forming a liquid phase instead of solid crystals. What is happening and how can I prevent it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase before crystallizing.[1][5][6] This is often due to high concentrations of impurities or if the boiling point of the solvent is higher than the melting point of the solute.[1][6] To prevent this:

  • Increase the solvent volume: Adding more solvent can keep the compound in solution at a lower temperature, below its melting point.[1]

  • Use a lower boiling point solvent: If possible, switch to a solvent with a lower boiling point.

  • Purify the starting material: Oiling out is often exacerbated by impurities. Further purification of the this compound may be necessary.[1][6]

  • Slower cooling/anti-solvent addition: A slower approach to reaching supersaturation can prevent the system from reaching the conditions that favor oiling out.[2]

  • Seeding: Introducing seed crystals at a point of slight supersaturation can sometimes bypass the oiling out phase and directly initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphs of this compound and why are they important?

A1: this compound is known to exist in several polymorphic forms, including Form A, Form B, Form P, and Form H1. Polymorphism is critical because different crystal forms of the same compound can have different physicochemical properties, such as solubility, dissolution rate, stability, and bioavailability. For X-ray studies, obtaining a single, well-defined polymorph is crucial for accurate structure determination. Controlling the crystallization conditions (e.g., solvent, temperature, evaporation rate) is key to obtaining the desired polymorph.

Q2: What is the solubility of this compound in common organic solvents?

  • Water: Slightly soluble (4-5 mg/mL).[7]

  • Methanol: Soluble. A 200 mg sample can be dissolved in 10 mL.[8]

  • Ethanol: Atazanavir (free base) is soluble at approximately 24 mg/mL.[9] this compound has a reported solubility of ≥4.05 mg/mL in ethanol with gentle warming and sonication.[10]

  • DMSO: Soluble. Atazanavir (free base) has a solubility of 60 mg/mL.[9] this compound has a reported solubility of ≥28.7 mg/mL in DMSO with gentle warming.[10]

  • Acetonitrile, Acetone, Isopropanol, n-Butanol, n-Propanol: this compound is known to be crystallized from these solvents, indicating at least moderate solubility, especially at elevated temperatures.

Q3: What impact do impurities have on this compound crystallization?

A3: Impurities can have a significant negative impact on the crystallization of this compound. They can:

  • Inhibit crystal growth: Impurities can adsorb onto the crystal surface and block further growth.

  • Induce the formation of undesired polymorphs: The presence of certain impurities can favor the nucleation and growth of a metastable or undesired crystal form.

  • Cause "oiling out": High levels of impurities can lower the melting point of the solute, leading to the formation of an oil instead of crystals.[1][6]

  • Affect crystal quality: Impurities can be incorporated into the crystal lattice, leading to defects and poor diffraction quality. A known potential genotoxic impurity is mesityl oxide.

Q4: Which analytical techniques are essential for characterizing this compound crystals?

A4: Several analytical techniques are crucial for characterizing the solid-state properties of this compound crystals:

  • X-ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different polymorphic forms, as each polymorph has a unique diffraction pattern.

  • Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional atomic structure of a single crystal.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal transitions of the crystalline material, which can help in identifying polymorphs and assessing purity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the molecular vibrations and can be used to differentiate between polymorphs, which may exhibit subtle differences in their spectra.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology (shape and size) of the crystals.

Data Presentation

Table 1: Solubility of Atazanavir and this compound in Various Solvents

CompoundSolventSolubilityNotes
Atazanavir (free base)Water4-5 mg/mL-
Atazanavir (free base)Ethanol~24 mg/mL-
Atazanavir (free base)DMSO~60 mg/mL-
This compoundWater~2 mg/mLClear solution
This compoundWater (distilled)4.174 ± 0.02 mg/mL-
This compoundPhosphate Buffer (pH 6.8)20.547 ± 0.05 mg/mL-
This compoundEthanol≥4.05 mg/mLWith gentle warming and sonication
This compoundDMSO≥28.7 mg/mLWith gentle warming
This compoundMethanolSoluble200 mg in 10 mL

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

This method is suitable for compounds that have a significant difference in solubility at high and low temperatures.

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Alcohols like ethanol, propanol, or butanol are often good candidates.

  • Dissolution: In a clean flask, add the selected solvent to your this compound sample. Heat the mixture with gentle stirring until the solid is completely dissolved. Add the solvent dropwise until a clear solution is obtained at the elevated temperature. Avoid using a large excess of solvent.

  • Slow Cooling: Cover the flask to prevent rapid evaporation and contamination. Allow the solution to cool slowly to room temperature. To slow down the cooling process, you can place the flask in a heated water bath and turn off the heat, or wrap the flask in an insulating material like glass wool.

  • Crystal Growth: As the solution cools, it will become supersaturated, and crystals should start to form. Avoid disturbing the flask during this period to allow for the growth of larger, well-formed crystals.

  • Further Cooling (Optional): Once the solution has reached room temperature, you can place it in a refrigerator or ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Protocol 2: Vapor Diffusion

This is a gentle method that is particularly useful for growing high-quality single crystals from a small amount of material.[11][12]

  • Setup: You will need a small inner vial and a larger outer vessel with a sealable lid (e.g., a beaker covered with a watch glass or a crystallization jar).

  • Sample Preparation: Dissolve your this compound sample in a small amount of a "good" solvent (a solvent in which it is readily soluble) in the inner vial. The solution should be close to saturation.

  • Anti-Solvent: In the bottom of the larger outer vessel, place a larger volume of a "poor" or "anti-solvent" (a solvent in which this compound is poorly soluble, but which is miscible with the "good" solvent).

  • Assembly: Place the inner vial containing the this compound solution inside the larger vessel, ensuring that the two liquids do not mix directly. Seal the outer vessel.

  • Diffusion and Crystallization: The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradual increase in the concentration of the anti-solvent in the sample solution will slowly decrease the solubility of this compound, leading to a slow and controlled crystallization process.

  • Monitoring and Harvesting: Monitor the inner vial for crystal growth over several days to weeks. Once suitable crystals have formed, carefully remove the inner vial and harvest the crystals.

Protocol 3: Anti-Solvent Crystallization (Precipitation)

This method involves the addition of a miscible solvent in which the compound is insoluble to a solution of the compound, causing it to precipitate.

  • Solution Preparation: Dissolve the this compound in a "good" solvent to create a clear, concentrated solution.

  • Anti-Solvent Addition: Slowly add a "poor" or "anti-solvent" to the stirred solution. The anti-solvent should be miscible with the good solvent. The slow addition is crucial to control the rate of supersaturation and promote the formation of crystals rather than an amorphous precipitate.

  • Crystal Formation: As the concentration of the anti-solvent increases, the solubility of this compound will decrease, leading to crystallization.

  • Equilibration: After the addition of the anti-solvent is complete, continue to stir the mixture for a period to allow the crystallization to go to completion.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization Method Selection cluster_analysis Analysis start Start with Atazanavir Sulfate Sample purify Purify Sample (if necessary) start->purify characterize Characterize Purity (e.g., HPLC, NMR) purify->characterize dissolve Dissolve in Appropriate Solvent characterize->dissolve method_selection Select Crystallization Method dissolve->method_selection slow_cooling Slow Cooling method_selection->slow_cooling Temp. Sensitive Solubility vapor_diffusion Vapor Diffusion method_selection->vapor_diffusion Small Sample Size, High Quality Crystals anti_solvent Anti-Solvent Addition method_selection->anti_solvent Rapid Crystallization Needed harvest Harvest Crystals slow_cooling->harvest vapor_diffusion->harvest anti_solvent->harvest analyze Analyze Crystals (XRPD, DSC, SEM) harvest->analyze xray Single Crystal X-ray Diffraction analyze->xray Suitable Crystal Obtained end Structure Determined xray->end

Caption: Experimental workflow for this compound crystallization.

troubleshooting_polymorphism start Undesired Polymorph or Mixture of Polymorphs Obtained q1 Have you tried a different solvent system? start->q1 a1_yes Change Solvent/ Solvent Mixture q1->a1_yes No q2 Have you varied the crystallization temperature? q1->q2 Yes a1_yes->q2 a2_yes Modify Crystallization Temperature q2->a2_yes No q3 Have you controlled the rate of supersaturation? q2->q3 Yes a2_yes->q3 a3_yes Slow Down Cooling or Anti-Solvent Addition q3->a3_yes No q4 Have you tried seeding with the desired polymorph? q3->q4 Yes a3_yes->q4 a4_yes Introduce Seed Crystals of the Target Polymorph q4->a4_yes No end Desired Polymorph Obtained q4->end Yes a4_yes->end

Caption: Troubleshooting workflow for polymorphism in this compound crystallization.

logical_relationships supersaturation Supersaturation Rate nucleation Nucleation Rate supersaturation->nucleation Increases growth Crystal Growth Rate supersaturation->growth Increases number Number of Crystals nucleation->number Increases quality Crystal Quality nucleation->quality High rate can decrease size Crystal Size growth->size Increases growth->quality Slow, controlled rate increases number->size Decreases (for a given amount of solute)

Caption: Logical relationships between key parameters in crystallization.

References

Technical Support Center: Mitigating Atazanavir Sulfate Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate interference caused by Atazanavir Sulfate in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an antiretroviral drug classified as a protease inhibitor.[1][2] It is primarily used in combination with other antiretrovirals to treat HIV-1 infection.[1][2] Its mechanism of action involves inhibiting the HIV-1 protease enzyme, which is crucial for the cleavage of viral polyproteins into functional proteins necessary for viral replication. By blocking this enzyme, Atazanavir prevents the maturation of new, infectious virus particles.[3][4]

Q2: Why does this compound cause elevated bilirubin levels (hyperbilirubinemia)?

This compound is a known inhibitor of the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme.[5][6] This enzyme is responsible for the conjugation of bilirubin in the liver, a process that makes bilirubin water-soluble and allows for its excretion. By inhibiting UGT1A1, Atazanavir leads to an accumulation of unconjugated (indirect) bilirubin in the blood, resulting in hyperbilirubinemia and potentially jaundice (yellowing of the skin and eyes).[6][7] This effect is generally considered benign and reversible.[6]

Q3: Can this compound interference affect the results of other biochemical assays?

Yes, beyond its well-documented effect on bilirubin assays, this compound can potentially interfere with other biochemical assays. This interference can be due to its chemical properties, its metabolites, or its physiological effects. For example, studies have investigated the impact of Atazanavir on glucose and lipid metabolism, suggesting potential in vivo interference with assays measuring these parameters.[1][3][7][8][9] Direct in vitro interference with other enzymatic or colorimetric assays is also possible, although less documented in readily available literature.

Q4: What are the common signs of this compound interference in an assay?

Common indicators of potential interference include:

  • Unexpected or inconsistent results that do not align with other experimental data.

  • Atypical spectrophotometric readings or spectral shifts.

  • Non-linear dose-response curves in enzymatic assays.

  • High background signals or quenching of fluorescent signals.

  • Results that are flagged by the analytical instrument as having potential interference.

Troubleshooting Guides

Issue 1: Unexpectedly high bilirubin readings in patient samples.
  • Potential Cause: Inhibition of UGT1A1 by this compound leading to hyperbilirubinemia.[5][6]

  • Troubleshooting Steps:

    • Confirm Patient Medication: Verify if the patient is on an Atazanavir-containing regimen.

    • Fractionate Bilirubin: Measure both total and direct bilirubin. A significantly elevated indirect (unconjugated) bilirubin level is characteristic of Atazanavir-induced hyperbilirubinemia.

    • Clinical Correlation: Correlate the laboratory findings with the patient's clinical presentation. Jaundice may be present but is not always indicative of liver damage in this context.[7]

    • Consider Alternative Markers: If assessing liver function, rely on other markers such as ALT and AST, as bilirubin levels are confounded by the drug's effect.

  • Logical Troubleshooting Workflow:

    Start High Bilirubin Result Confirm_Medication Confirm Atazanavir Use Start->Confirm_Medication Fractionate_Bilirubin Fractionate Bilirubin (Total & Direct) Confirm_Medication->Fractionate_Bilirubin Elevated_Indirect Indirect Bilirubin Elevated? Fractionate_Bilirubin->Elevated_Indirect Clinical_Correlation Correlate with Clinical Picture Elevated_Indirect->Clinical_Correlation Yes End_Investigate Investigate Other Causes Elevated_Indirect->End_Investigate No Alternative_Markers Use Alternative Liver Function Markers (ALT, AST) Clinical_Correlation->Alternative_Markers End_Benign Likely Benign Hyperbilirubinemia Alternative_Markers->End_Benign

    Troubleshooting workflow for high bilirubin results.

Issue 2: Suspected interference in a spectrophotometry-based assay.
  • Potential Cause: Atazanavir's chemical structure may absorb light at or near the wavelength used for the assay, causing spectral interference.

  • Troubleshooting Steps:

    • Run a Drug Spectrum: Scan the absorbance spectrum of this compound in the assay buffer to identify its absorbance peaks.

    • Wavelength Adjustment: If possible, adjust the assay wavelength to a region where Atazanavir does not absorb.

    • Sample Blank: Prepare a sample blank containing the same concentration of Atazanavir as in the test sample to subtract its absorbance.

    • Sample Pre-treatment: If the above steps are not feasible, consider a sample pre-treatment method like Solid-Phase Extraction (SPE) to remove the drug before analysis.

  • Experimental Workflow for Mitigation:

    Start Suspected Spectrophotometric Interference Run_Spectrum Run Atazanavir Absorbance Spectrum Start->Run_Spectrum Check_Overlap Spectral Overlap with Assay Wavelength? Run_Spectrum->Check_Overlap Adjust_Wavelength Adjust Assay Wavelength Check_Overlap->Adjust_Wavelength Yes Analyze_Sample Analyze Sample Check_Overlap->Analyze_Sample No Use_Sample_Blank Use Atazanavir-containing Blank Adjust_Wavelength->Use_Sample_Blank Perform_SPE Perform Solid-Phase Extraction Use_Sample_Blank->Perform_SPE Perform_SPE->Analyze_Sample End Interference Mitigated Analyze_Sample->End

    Mitigation workflow for spectrophotometric interference.

Data Summary

Table 1: Impact of Atazanavir on Glucose and Lipid Parameters
ParameterAtazanavir/Ritonavir ChangeLopinavir/Ritonavir ChangeRaltegravir ChangeReference
Total Cholesterol Modest IncreaseModest IncreaseMore Favorable Profile[9]
Triglycerides Modest IncreaseModest IncreaseMore Favorable Profile[9]
LDL-Cholesterol Greater IncreaseGreater IncreaseMore Favorable Profile[9]
HDL-Cholesterol Modest IncreaseModest IncreaseModest Increase[9]
Glucose No significant changeSignificant IncreaseN/A[7][8]
Insulin Sensitivity No significant changeSignificant DecreaseN/A[7]

Note: Changes are relative to baseline or comparator arms in the cited studies. The specific magnitude of change can vary based on the study population and duration.

Key Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Removal of Atazanavir from Plasma Samples

This protocol is a general guideline for removing basic drugs like Atazanavir from a plasma matrix using a polymeric SPE sorbent. Optimization may be required for specific applications.

Materials:

  • Polymeric SPE cartridge (e.g., Bond Elut Plexa)

  • Human plasma sample containing Atazanavir

  • Methanol (reagent grade)

  • Deionized Water

  • 2% Ammonium Hydroxide in water

  • 5% Methanol in water

  • Centrifuge or vacuum manifold

  • Sample collection tubes

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add 300 µL of 2% ammonium hydroxide.

    • Vortex to mix. This step helps to precipitate proteins and ensures Atazanavir is in its basic, non-ionized form for better retention on the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 500 µL of methanol.

    • Equilibrate the cartridge by passing 500 µL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply gentle vacuum or centrifugation to pass the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 500 µL of 5% methanol in water to remove polar impurities and residual plasma components.

  • Elution:

    • Elute the retained Atazanavir from the cartridge with 500 µL of methanol into a clean collection tube.

  • Post-Elution:

    • The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the subsequent analytical method (e.g., mobile phase for LC-MS).

Signaling Pathway Diagram

Bilirubin Metabolism and Atazanavir Interference

The following diagram illustrates the pathway of bilirubin metabolism and the point of interference by Atazanavir.

Heme Heme Biliverdin Biliverdin Heme->Biliverdin Unconjugated_Bilirubin Unconjugated Bilirubin (Lipid-Soluble) Biliverdin->Unconjugated_Bilirubin Albumin_Complex Albumin-Bilirubin Complex (in Bloodstream) Unconjugated_Bilirubin->Albumin_Complex Hepatocyte Hepatocyte (Liver Cell) Albumin_Complex->Hepatocyte UGT1A1 UGT1A1 Enzyme Conjugated_Bilirubin Conjugated Bilirubin (Water-Soluble) UGT1A1->Conjugated_Bilirubin Conjugation Bile Excretion in Bile Conjugated_Bilirubin->Bile Atazanavir Atazanavir Atazanavir->UGT1A1 Inhibits

Atazanavir inhibits the UGT1A1 enzyme, leading to a buildup of unconjugated bilirubin.

References

Validation & Comparative

A Head-to-Head Comparison of Boosted Versus Unboosted Atazanavir Sulfate Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Atazanavir sulfate, a protease inhibitor (PI), is a critical component of combination antiretroviral therapy (cART) for the management of HIV-1 infection.[1][2] Its efficacy can be significantly influenced by co-administration with a pharmacokinetic enhancer, or "booster," most commonly low-dose ritonavir.[1][3] This guide provides an objective comparison of the performance of boosted versus unboosted atazanavir, supported by experimental data from clinical trials and observational studies.

Mechanism of Action: The Role of Ritonavir Boosting

Atazanavir functions by selectively inhibiting HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for the maturation of infectious virions.[4][5][6] By binding to the active site of the protease, atazanavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[6]

Ritonavir, also a protease inhibitor, is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[3][7] This enzyme is the primary pathway for the metabolism of atazanavir in the liver.[1][5] By inhibiting CYP3A4, ritonavir "boosts" atazanavir by increasing its plasma concentration and prolonging its half-life.[3][7] This enhancement of atazanavir's pharmacokinetic profile is the primary rationale for its use in a boosted regimen.[1]

Efficacy in Clinical Trials: A Comparative Analysis

Multiple studies have demonstrated the superior virologic and immunologic responses associated with ritonavir-boosted atazanavir compared to the unboosted formulation, particularly in treatment-naïve patients.

A prospective, randomized, open-label, 96-week study (AI424-089) in antiretroviral-naïve HIV-infected patients compared once-daily atazanavir 300 mg with ritonavir 100 mg (ATV300/RTV) to atazanavir 400 mg (ATV400).[8] At week 48, the response rates (HIV RNA <400 copies/mL) were comparable at 86% for the boosted regimen and 85% for the unboosted regimen.[8] However, a greater proportion of patients receiving the boosted regimen achieved HIV RNA suppression to less than 50 copies/mL by week 48 (75% vs 70%).[9] Furthermore, there were fewer instances of virologic failure in the boosted arm (3 patients) compared to the unboosted arm (10 patients).[8]

An observational cohort analysis at Kaiser Permanente and Group Health Cooperative involving 443 antiretroviral-naïve patients further supports the enhanced efficacy of the boosted regimen.[10] This study found that boosted atazanavir use was associated with a greater likelihood of achieving HIV RNA levels below 400 copies/mL, a more significant decrease in HIV RNA, and a greater increase in CD4+ T-cell count over 52 weeks.[10]

For treatment-experienced patients, the benefits of boosting are also evident. An analysis of 354 patients in the atazanavir 'Early Access Program' observed a higher proportion of patients achieving virologic success (HIV RNA suppression to less than 500 copies/ml) at both week 12 (66% vs 47%) and week 48 (86% vs 64%) for those on atazanavir/r compared with unboosted atazanavir.[9]

However, for patients who have already achieved virologic suppression on a ritonavir-boosted PI regimen, switching to unboosted atazanavir may be a viable simplification strategy. A meta-analysis of five randomized controlled trials (n=1249) demonstrated no statistically significant difference in maintaining virologic suppression (HIV RNA < 50 copies/mL) between those who continued a boosted PI regimen and those who switched to unboosted atazanavir.[11]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from comparative studies.

Table 1: Virologic and Immunologic Outcomes in Treatment-Naïve Patients

OutcomeBoosted Atazanavir (ATV/r)Unboosted Atazanavir (ATV)Study
HIV RNA < 400 copies/mL at Week 48 86%85%AI424-089[8]
HIV RNA < 50 copies/mL at Week 48 75%70%AI424-089[9]
Virologic Failure at Week 48 3 patients10 patientsAI424-089[8]
Odds Ratio for HIV RNA < 400 c/mL 3.24 (p=0.008)-Kaiser/Group Health Cohort[10]
Mean Decrease in HIV RNA (log10/mL) -0.37 greater decrease (p=0.03)-Kaiser/Group Health Cohort[10]
Mean Increase in CD4+ T-cell count (cells/µL) +59 greater increase (p=0.01)-Kaiser/Group Health Cohort[10]

Table 2: Virologic Outcomes in Treatment-Experienced Patients

OutcomeBoosted Atazanavir (ATV/r)Unboosted Atazanavir (ATV)Study
HIV RNA < 500 copies/mL at Week 12 66%47%Early Access Program[9]
HIV RNA < 500 copies/mL at Week 48 86%64%Early Access Program[9]
Virologic Rebound (HIV RNA ≥50 copies/mL) in Switch Study 7%16% (comparator PI)SWAN Study[12]

Table 3: Key Safety and Tolerability Findings

Adverse EventBoosted Atazanavir (ATV/r)Unboosted Atazanavir (ATV)Study/Observation
Adverse Event-Related Discontinuations 8%<1%AI424-089[8]
Elevated Total Bilirubin Greater increase (+1.21 mg/dL)Lower increase (+0.56 mg/dL)Kaiser/Group Health Cohort[10]
Lipid Elevations LowLowAI424-089[8]
Reduction in Cholesterol and Triglycerides -Significant reduction upon switching from boosted PIMeta-analysis[11]

Experimental Protocols

AI424-089 Study: A Randomized Controlled Trial in Treatment-Naïve Patients[8]
  • Study Design: A prospective, randomized, open-label, 96-week noninferiority study.

  • Patient Population: Antiretroviral (ARV)-naïve adults with HIV RNA levels ≥2000 copies/mL.

  • Randomization: Patients were randomized on a 1:1 basis to one of two treatment arms.

  • Treatment Arms:

    • Boosted Arm: Atazanavir 300 mg once daily with ritonavir 100 mg once daily (ATV300/RTV).

    • Unboosted Arm: Atazanavir 400 mg once daily (ATV400).

    • Both regimens also included lamivudine and an investigational extended-release formulation of stavudine.

  • Primary Endpoint: The proportion of patients with an HIV RNA load <400 copies/mL at week 48.

  • Secondary Endpoints: Included the proportion of patients with HIV RNA <50 copies/mL, changes in CD4+ cell counts, and safety and tolerability assessments.

SWAN Study: A Switch Study in Virologically Suppressed Patients[12]
  • Study Design: A 48-week, open-label trial.

  • Patient Population: HIV-positive patients with virologic suppression (HIV RNA load of <50 copies/mL for ≥3 months) on a stable PI-based regimen (with or without ritonavir). Patients with a history of virologic failure on a PI-based regimen were excluded.

  • Randomization: Patients were randomized 2:1.

  • Treatment Arms:

    • Switch Arm: Switch to atazanavir 400 mg per day (or atazanavir-ritonavir 300/100 mg per day if receiving tenofovir).

    • Continuation Arm: Continue their existing PI regimen.

  • Primary Endpoint: The proportion of patients who experienced virologic rebound (defined as a confirmed HIV RNA load ≥50 copies/mL) through week 48.

Visualizing the Pathways and Processes

Atazanavir_Mechanism_of_Action cluster_HIV_Lifecycle HIV Lifecycle in Host Cell cluster_Drug_Action Drug Intervention cluster_Ritonavir_Boosting Ritonavir Boosting Mechanism HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integrated_DNA Integrated Viral DNA Viral_DNA->Integrated_DNA Integration Viral_mRNA Viral mRNA Integrated_DNA->Viral_mRNA Transcription Gag_Pol_Polyprotein Gag-Pol Polyprotein Viral_mRNA->Gag_Pol_Polyprotein Translation Mature_Virions Mature, Infectious Virions Gag_Pol_Polyprotein->Mature_Virions Cleavage by HIV Protease Immature_Virions Immature, Non-infectious Virions Gag_Pol_Polyprotein->Immature_Virions Blocked Cleavage Atazanavir Atazanavir Inhibition Inhibition Atazanavir->Inhibition Atazanavir_Metabolism Atazanavir Metabolism HIV_Protease HIV Protease HIV_Protease->Inhibition Inhibition->Gag_Pol_Polyprotein CYP3A4 CYP3A4 Enzyme (in Liver) Atazanavir_Metabolism->CYP3A4 Metabolized by Increased_ATV_Concentration Increased Atazanavir Concentration & Half-life Inhibition_CYP3A4 Inhibition CYP3A4->Inhibition_CYP3A4 Ritonavir Ritonavir Ritonavir->Inhibition_CYP3A4 Inhibition_CYP3A4->Atazanavir_Metabolism

Caption: Mechanism of Atazanavir action and Ritonavir boosting.

Clinical_Trial_Workflow cluster_Screening Patient Screening cluster_Randomization Randomization cluster_Treatment_Arms Treatment Arms (48 Weeks) cluster_Follow_Up Follow-Up and Analysis Screening Screening of ARV-Naïve HIV-1 Infected Patients (HIV RNA ≥ 2000 copies/mL) Randomization Randomization (1:1) Screening->Randomization Boosted_Arm Boosted Atazanavir (ATV 300mg + RTV 100mg) + 2 NRTIs Randomization->Boosted_Arm Unboosted_Arm Unboosted Atazanavir (ATV 400mg) + 2 NRTIs Randomization->Unboosted_Arm Follow_Up Regular Follow-Up Visits (e.g., Weeks 4, 8, 12, 24, 36, 48) Boosted_Arm->Follow_Up Unboosted_Arm->Follow_Up Primary_Endpoint Primary Endpoint Analysis: Proportion with HIV RNA < 400 copies/mL at Week 48 Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis: - HIV RNA < 50 copies/mL - CD4 Count Change - Safety and Tolerability Follow_Up->Secondary_Endpoints

References

Decoding Resistance: A Comparative Guide to Genotypic Scores for Ritonavir-Boosted Atazanavir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of HIV-1 drug resistance is paramount. This guide provides a comprehensive comparison of genotypic resistance scores for ritonavir-boosted atazanavir (ATV/r), a key protease inhibitor in antiretroviral therapy. We delve into the experimental data validating these scores and present detailed methodologies to support further research and development in this critical area.

Ritonavir-boosted atazanavir has been a cornerstone of HIV-1 treatment regimens. However, the emergence of drug resistance mutations in the viral protease gene can compromise its efficacy. Genotypic resistance testing, which identifies these mutations, is a crucial tool for guiding treatment decisions. Interpreting the complex patterns of mutations requires validated scoring systems that correlate genotype with clinical outcomes. This guide examines a clinically validated genotypic resistance score for ATV/r and compares it with broader interpretation systems.

Comparative Analysis of Virological Response

A key metric for validating a genotypic resistance score is its ability to predict virological response—the suppression of viral load in patients. The following table summarizes the virological response to ATV/r-based therapy in protease inhibitor-experienced patients, stratified by a specific genotypic resistance score. This score was developed by identifying protease mutations that significantly impact the virological response, defined as a greater than 1 log10 copies/ml decrease in plasma HIV-1 RNA at 3 months.[1]

Genotypic Resistance Score (Number of Mutations)Virological Response Rate
0100%
1100%
280%
342%
4 or 50%

The mutations included in this specific genotypic resistance score are 10F/I/V, 16E, 33I/F/V, 46I/L, 60E, 84V, 85V, and 90M.[1] The presence of three or more of these mutations is a strong predictor of a reduced virological response to ATV/r.[1]

In contrast, a different set of mutations is associated with resistance to unboosted atazanavir, highlighting the importance of considering the boosting agent when interpreting genotypes. For unboosted atazanavir, key mutations include 16E, 20I/M/R/T/V, 32I, 33F/I/V, 53L/Y, 64L/M/V, 71I/T/V, 85V, and 93L/M.[2]

Broader genotypic interpretation systems, such as the Stanford HIV Drug Resistance Database (HIVdb), provide a comprehensive framework for assessing resistance to all antiretroviral drugs, including atazanavir.[3][4] These systems assign penalty scores to individual and combinations of mutations to predict the level of drug resistance.[3][5]

Experimental Protocols

The validation of genotypic resistance scores relies on robust experimental methodologies. The following outlines a typical workflow for genotypic resistance testing and analysis.

Sample Collection and Viral RNA Extraction

Plasma samples are collected from HIV-1 infected patients. Viral RNA is then extracted from the plasma, often after ultracentrifugation to pellet the virus particles. Commercially available kits, such as the QIAamp Viral RNA Mini Kit, are commonly used for this purpose.[6]

Reverse Transcription and Polymerase Chain Reaction (RT-PCR)

The extracted viral RNA is reverse transcribed into complementary DNA (cDNA). The protease-coding region of the pol gene is then amplified from the cDNA using PCR. This step is crucial for generating a sufficient quantity of the target genetic material for sequencing.

DNA Sequencing

The amplified PCR product is sequenced to determine the nucleotide sequence of the protease gene. The Sanger sequencing method has traditionally been the standard approach.[7] The resulting sequences are compared to a wild-type reference strain to identify mutations.[8]

Genotypic Resistance Score Calculation and Interpretation

The identified mutations are used to calculate a genotypic resistance score. For the specific ATV/r score, this involves counting the number of mutations from the validated list. For broader systems like HIVdb, the identified mutations are entered into an online algorithm that calculates a penalty score and provides an interpretation of the level of resistance.[3][5]

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the experimental workflow for genotypic resistance testing and the logical framework for interpreting the results.

Experimental_Workflow cluster_sample_processing Sample Processing cluster_genetic_analysis Genetic Analysis cluster_interpretation Interpretation cluster_outcome Clinical Outcome PatientSample Patient Plasma Sample ViralRNA Viral RNA Extraction PatientSample->ViralRNA RTPCR RT-PCR Amplification of Protease Gene ViralRNA->RTPCR Sequencing DNA Sequencing RTPCR->Sequencing MutationID Mutation Identification Sequencing->MutationID ScoreCalc Genotypic Score Calculation MutationID->ScoreCalc ResistanceReport Resistance Report ScoreCalc->ResistanceReport

Caption: Experimental workflow for HIV-1 genotypic resistance testing.

Resistance_Score_Logic ProteaseSequence Patient Protease Sequence CountMutations Count Number of Present Mutations ProteaseSequence->CountMutations MutationList List of Resistance Mutations (e.g., 10F/I/V, 16E, 33I/F/V, 46I/L, 60E, 84V, 85V, 90M) MutationList->CountMutations Score Genotypic Resistance Score CountMutations->Score Prediction Predicted Virological Response Score->Prediction

References

Atazanavir Sulfate: A Comparative Analysis of Efficacy in PI-Naive and PI-Experienced HIV-1 Patients

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comprehensive guide provides a detailed comparison of the efficacy of Atazanavir Sulfate, a potent protease inhibitor (PI), in antiretroviral treatment-naive (PI-naive) and treatment-experienced (PI-experienced) patients with HIV-1 infection. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of clinical trial data, experimental methodologies, and mechanistic insights.

Executive Summary

This compound, often co-administered with a low dose of ritonavir (ATV/r), has demonstrated significant efficacy in suppressing HIV-1 replication in both PI-naive and PI-experienced individuals. Clinical evidence indicates that while Atazanavir-based regimens are highly effective as a first-line therapy in PI-naive patients, its efficacy in PI-experienced patients can be influenced by the extent of pre-existing resistance mutations to other protease inhibitors. This guide synthesizes key findings from major clinical trials to elucidate these differences.

Data Presentation: Efficacy and Safety of this compound

The following tables summarize the key efficacy and safety outcomes of this compound in PI-naive versus PI-experienced patient populations from notable clinical trials.

Table 1: Virologic Response to Atazanavir-Based Regimens

Study (Patient Population)Treatment ArmDurationVirologic Response (HIV-1 RNA <50 copies/mL)
CASTLE (PI-Naive)Atazanavir/ritonavir (300/100 mg once daily) + TDF/FTC96 weeks74%
Lopinavir/ritonavir (400/100 mg twice daily) + TDF/FTC96 weeks68%
ACTG A5202 (PI-Naive)Atazanavir/ritonavir + Abacavir-LamivudineMedian 138 weeksSimilar efficacy to Efavirenz-based regimen
Atazanavir/ritonavir + Tenofovir-EmtricitabineMedian 138 weeksSimilar efficacy to Efavirenz-based regimen
AI424-045 (PI-Experienced)Atazanavir/ritonavir (300/100 mg once daily) + 2 NRTIs48 weeks33% (overall)
Lopinavir/ritonavir (400/100 mg twice daily) + 2 NRTIs48 weeks46% (in patients with <4 PI mutations)

Table 2: Immunological Response and Safety Profile

Study (Patient Population)Treatment ArmMean CD4+ Cell Count Increase from BaselineCommon Adverse Events (Grade 2-4)
CASTLE (PI-Naive)Atazanavir/ritonavir+268 cells/mm³ (at 96 weeks)Hyperbilirubinemia, jaundice/scleral icterus
Lopinavir/ritonavir+290 cells/mm³ (at 96 weeks)Diarrhea, nausea
SWAN (AI424-097) (PI-Experienced, virologically suppressed)Switched to Atazanavir-based regimenMaintained virologic suppressionLower rates of elevated total cholesterol and triglycerides compared to continuing other PIs.[1][2]
Continued comparator PI regimenMaintained virologic suppressionHigher incidence of lipid abnormalities.[1][2]

Experimental Protocols

Detailed methodologies for key clinical trials are crucial for the interpretation of their findings.

CASTLE Study (PI-Naive)
  • Study Design: A large, open-label, randomized, non-inferiority trial.

  • Participants: Antiretroviral-naive HIV-1 infected adults.

  • Intervention: Patients were randomized to receive either atazanavir/ritonavir (300/100 mg once daily) or lopinavir/ritonavir (400/100 mg twice daily), both in combination with a fixed-dose tenofovir/emtricitabine.

  • Primary Endpoint: The proportion of patients with HIV-1 RNA levels less than 50 copies/mL at 48 weeks.[3][4] The study continued to 96 weeks.

  • Analysis: Intent-to-treat analysis was performed.

SWAN Study (AI424-097) (PI-Experienced)
  • Study Design: A 48-week, open-label, randomized trial.[1][5]

  • Participants: HIV-positive patients with virologic suppression who were on stable PI-based regimens.

  • Intervention: Patients were randomized (2:1) to either switch their current PI to atazanavir (400 mg once daily) or atazanavir/ritonavir (300/100 mg once daily if receiving tenofovir), or to continue their existing PI regimen.[1][5]

  • Primary Endpoint: The proportion of patients experiencing virologic rebound (defined as a confirmed HIV-1 RNA load ≥50 copies/mL) through week 48.[1][5]

Mechanism of Action and Resistance Pathway

Atazanavir is a protease inhibitor that specifically targets the HIV-1 protease enzyme. By binding to the active site of this enzyme, it prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the maturation of new, infectious virions.[6][7][8][9] This inhibitory action results in the production of immature, non-infectious viral particles.

Resistance to Atazanavir can develop through specific mutations in the protease gene. In PI-naive patients, the I50L mutation is a signature mutation that can emerge, sometimes in combination with A71V.[10][11] Interestingly, the I50L mutation can sometimes increase susceptibility to other PIs. In PI-experienced patients, the development of resistance is more complex and is influenced by the pre-existing mutational profile. The presence of three or more PI resistance-associated mutations can significantly reduce the efficacy of Atazanavir.[12][13]

Atazanavir_Mechanism_and_Resistance cluster_0 HIV Life Cycle cluster_1 Atazanavir Action cluster_2 Resistance Development HIV Entry HIV Entry Reverse Transcription Reverse Transcription HIV Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage by This compound This compound This compound->HIV-1 Protease Inhibits Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Produces Virion Assembly & Budding Virion Assembly & Budding Mature Viral Proteins->Virion Assembly & Budding Protease Gene Mutations Protease Gene Mutations I50L, A71V (PI-Naive) I50L, A71V (PI-Naive) Protease Gene Mutations->I50L, A71V (PI-Naive) Multiple PI Mutations (PI-Experienced) Multiple PI Mutations (PI-Experienced) Protease Gene Mutations->Multiple PI Mutations (PI-Experienced) Reduced Atazanavir Binding Reduced Atazanavir Binding I50L, A71V (PI-Naive)->Reduced Atazanavir Binding Multiple PI Mutations (PI-Experienced)->Reduced Atazanavir Binding Ineffective Protease Inhibition Ineffective Protease Inhibition Reduced Atazanavir Binding->Ineffective Protease Inhibition Viral Replication Continues Viral Replication Continues Ineffective Protease Inhibition->Viral Replication Continues

Caption: Mechanism of Atazanavir action and the development of resistance.

Typical Clinical Trial Workflow for Antiretroviral Therapy Evaluation

The evaluation of new antiretroviral agents like this compound typically follows a structured clinical trial workflow to ensure patient safety and to rigorously assess efficacy.

ART_Clinical_Trial_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Met Inclusion/Exclusion Criteria Met Patient Screening->Inclusion/Exclusion Criteria Met Randomization Randomization Inclusion/Exclusion Criteria Met->Randomization Eligible Screen Failure Screen Failure Inclusion/Exclusion Criteria Met->Screen Failure Not Eligible Treatment Arm A Treatment Arm A Randomization->Treatment Arm A Treatment Arm B Treatment Arm B Randomization->Treatment Arm B Treatment Arm A (e.g., Atazanavir-based) Treatment Arm A (e.g., Atazanavir-based) Treatment Arm B (Comparator) Treatment Arm B (Comparator) Baseline Assessment (HIV RNA, CD4, Safety Labs) Baseline Assessment (HIV RNA, CD4, Safety Labs) Follow-up Visits (e.g., Weeks 4, 8, 16, 24, 48) Follow-up Visits (e.g., Weeks 4, 8, 16, 24, 48) Efficacy Assessment (Virologic & Immunologic Response) Efficacy Assessment (Virologic & Immunologic Response) Safety Monitoring (Adverse Events, Labs) Safety Monitoring (Adverse Events, Labs) Data Analysis Data Analysis Study Conclusion & Reporting Study Conclusion & Reporting Data Analysis->Study Conclusion & Reporting Baseline Assessment Baseline Assessment Treatment Arm A->Baseline Assessment Treatment Arm B->Baseline Assessment Follow-up Visits Follow-up Visits Baseline Assessment->Follow-up Visits Efficacy Assessment Efficacy Assessment Follow-up Visits->Efficacy Assessment Safety Monitoring Safety Monitoring Follow-up Visits->Safety Monitoring Efficacy Assessment->Data Analysis Safety Monitoring->Data Analysis

Caption: A generalized workflow for a randomized controlled clinical trial of antiretroviral therapy.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atazanavir Sulfate
Reactant of Route 2
Reactant of Route 2
Atazanavir Sulfate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.